2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNOS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSMTJZXDAFYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627677 | |
| Record name | 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259810-13-4 | |
| Record name | 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Introduction: The Significance of the Pyrano[4,3-d]thiazole Scaffold in Modern Drug Discovery
The fusion of pyran and thiazole rings creates the pyrano[4,3-d]thiazole scaffold, a heterocyclic system of considerable interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and anti-HIV properties.[1][2] Similarly, pyran-containing compounds have demonstrated potential as anticancer agents and HIV protease inhibitors.[1] The combination of these two pharmacophores in a single molecule, such as 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole, presents a compelling starting point for the development of novel therapeutic agents. The biological activity of such compounds is often linked to their potential as PARP inhibitors or their ability to target various kinases.[3]
A thorough understanding of the physicochemical properties of a lead compound is paramount in the early stages of drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound and outlines detailed protocols for their experimental determination. As a Senior Application Scientist, the rationale behind experimental choices and the interpretation of results are emphasized to provide actionable insights for researchers in the field.
Molecular Identity and Core Structural Features
Before delving into its physicochemical properties, it is essential to establish the fundamental identity of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNOS | [4][5] |
| Molecular Weight | 175.64 g/mol | [5] |
| CAS Number | 259810-13-4 | [4] |
Structure:
Caption: Chemical structure of this compound.
The structural elucidation of this molecule would be definitively confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For instance, in ¹³C NMR, one would expect to see characteristic signals for the carbon atoms within the heterocyclic rings and the aliphatic carbons of the dihydro-pyran moiety.[6]
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of a compound in both aqueous and organic media is a critical factor influencing its absorption and formulation possibilities.[7] The "like dissolves like" principle is a fundamental concept here; polar molecules tend to dissolve in polar solvents, while non-polar molecules are more soluble in non-polar solvents.[8]
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to classifying the solubility of this compound, which can also offer preliminary insights into the presence of acidic or basic functional groups.[9][10]
Materials:
-
This compound
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Small test tubes
-
Vortex mixer
Procedure:
-
Water Solubility:
-
Place approximately 25 mg of the compound into a test tube.
-
Add 0.75 mL of deionized water in small portions, vortexing vigorously after each addition.
-
Observe for complete dissolution. If soluble, the compound is likely a low molecular weight polar substance. Proceed to test ether solubility. If insoluble, proceed to step 2.[9]
-
-
Aqueous Base/Acid Solubility:
-
If insoluble in water, test for solubility in 5% NaOH. If it dissolves, this suggests the presence of an acidic functional group.
-
If soluble in 5% NaOH, test a fresh sample in 5% NaHCO₃. Solubility in this weaker base indicates a strongly acidic group, such as a carboxylic acid. Insolubility suggests a weakly acidic group, like a phenol.[9]
-
If insoluble in water and aqueous base, test for solubility in 5% HCl. Dissolution points to a basic functional group, likely an amine.[9]
-
-
Concentrated Acid Solubility:
-
If the compound is insoluble in all the above, carefully test its solubility in cold, concentrated H₂SO₄. Solubility in this strong acid can indicate the presence of functional groups containing oxygen, nitrogen, or sulfur that can be protonated.
-
-
Organic Solvent Solubility:
-
Separately, test the solubility in a non-polar organic solvent like diethyl ether or hexane.
-
Caption: Workflow for qualitative solubility testing.
Lipophilicity (logP): Predicting Membrane Permeability and ADME Properties
Lipophilicity is a crucial physicochemical parameter that describes a compound's ability to partition between an aqueous and a lipid-like environment.[11] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[11][12] The logP value significantly influences a drug's absorption, distribution, membrane permeability, and metabolic stability.[12] For orally administered drugs, a logP value of less than 5 is generally desirable, as per Lipinski's Rule of 5.[12]
Experimental Determination of logP
The two most common methods for experimentally determining logP are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]
1. Shake-Flask Method (Gold Standard):
This method directly measures the partition coefficient and is considered the most accurate, though it can be time-consuming.[11][12]
Protocol:
-
Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol.
-
Saturate n-octanol with the buffered aqueous phase.
-
Dissolve a precisely weighed amount of this compound in one of the phases.
-
Combine the two phases in a separatory funnel or vial at a known volume ratio.
-
Shake the mixture vigorously and then allow the two phases to separate completely. This process may require centrifugation to break up any emulsions.[13]
-
Carefully collect aliquots from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) and subsequently the logP.[12]
Calculation:
-
P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
logP = log₁₀(P)
A positive logP value indicates that the compound is more lipophilic (higher concentration in the lipid phase), while a negative value suggests it is more hydrophilic.[12]
2. RP-HPLC Method:
This is a faster, indirect method that correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[11]
Protocol:
-
Prepare a series of standard compounds with known logP values.
-
Develop an isocratic RP-HPLC method using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Inject the standard compounds and record their retention times (tᵣ). Also, determine the column's dead time (t₀) by injecting a non-retained compound.
-
Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀.
-
Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values.
-
Inject the this compound sample and determine its retention time and calculate its log(k).
-
Use the calibration curve to determine the logP of the target compound.
Caption: Comparison of workflows for logP determination.
Chemical Stability: Ensuring Integrity and Shelf-Life
Assessing the chemical stability of a potential drug candidate is a mandatory regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[14][15] Stability testing evaluates the influence of environmental factors like temperature, humidity, and light on the quality of the substance over time.[14][15]
Forced Degradation (Stress Testing)
Stress testing is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[16] This is a critical step in the development of a stability-indicating analytical method.
Protocol:
-
Acid and Base Hydrolysis:
-
Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature or slightly elevated temperature, protected from light.
-
Analyze samples at different time intervals.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled temperature oven (e.g., 60 °C, 80 °C).
-
Analyze the compound at set time points to assess for degradation.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples to determine the extent of photodegradation.
-
Long-Term Stability Studies
Based on ICH guidelines, long-term stability studies are conducted to propose a re-test period for the drug substance.
Protocol:
-
Store at least three primary batches of this compound under long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) in the proposed container closure system.
-
Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[15]
-
The testing should include assays for potency, purity (degradation products), and other relevant physical and chemical properties.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutic agents. This guide has outlined the critical physicochemical properties that must be characterized to advance such a compound through the drug discovery pipeline. By employing the detailed experimental protocols for determining solubility, lipophilicity, and chemical stability, researchers can generate the necessary data to build a comprehensive profile of this molecule. These findings will be instrumental in guiding formulation development, predicting in vivo behavior, and ensuring the overall quality and efficacy of any potential drug product derived from this scaffold. The synthesis and biological evaluation of analogs, guided by the physicochemical understanding of this core structure, will be a logical and promising next step in harnessing the therapeutic potential of the pyrano[4,3-d]thiazole class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4H-Pyrano[4,3-d]thiazole, 2-chloro-6,7-dihydro-|CAS 259810-13-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 6. Substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ws [chem.ws]
- 8. m.youtube.com [m.youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. acdlabs.com [acdlabs.com]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. japsonline.com [japsonline.com]
- 16. propharmagroup.com [propharmagroup.com]
An In-depth Technical Guide to 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole (CAS Number: 259810-13-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights into its synthesis, physicochemical properties, reactivity, and potential applications. As a Senior Application Scientist, the aim is to provide a practical and scientifically grounded resource for researchers working with this and related molecular scaffolds. This guide will delve into a proposed synthetic pathway, predict its reactivity with various nucleophiles, and explore its potential as a key intermediate in the development of novel therapeutic agents.
Introduction and Molecular Overview
This compound is a fused heterocyclic system containing both a pyran and a thiazole ring. The thiazole moiety is a prevalent structural motif in numerous FDA-approved drugs, valued for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyran ring is also a common feature in a wide range of bioactive natural products and synthetic compounds. The fusion of these two rings in this compound creates a unique scaffold with the potential for diverse biological activities. The presence of a reactive chlorine atom at the 2-position of the thiazole ring makes this compound a versatile intermediate for the synthesis of a library of derivatives through nucleophilic substitution reactions.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 259810-13-4 | [1] |
| Molecular Formula | C₆H₆ClNOS | [1] |
| Molecular Weight | 175.64 g/mol | [1] |
| Appearance | Predicted to be a solid | Inferred from related structures |
| Purity | ≥95% (as commercially available) | [2] |
| Storage | Room temperature, dry conditions | [1] |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-Amino-6,7-dihydro-4H-pyrano[4,3-d]thiazole
The synthesis of the 2-amino precursor can likely be achieved through a one-pot multicomponent reaction, a common and efficient method for constructing complex heterocyclic systems.
Reaction: Tetrahydro-4H-pyran-4-one + Malononitrile + Thiourea → 2-Amino-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Causality behind Experimental Choices:
-
Multicomponent Reaction: This approach is chosen for its atom economy, reduced number of purification steps, and overall efficiency in building the fused ring system.
-
Base Catalyst (e.g., piperidine or triethylamine): A basic catalyst is essential to facilitate the initial Knoevenagel condensation between tetrahydro-4H-pyran-4-one and malononitrile.
-
Solvent (e.g., Ethanol or a water-based medium): Ethanol is a common solvent for such reactions. Green chemistry approaches might favor water as a solvent.[4]
Detailed Experimental Protocol (Proposed):
-
To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq.), malononitrile (1.0 eq.), and thiourea (1.1 eq.) in ethanol, add a catalytic amount of piperidine (0.1 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-6,7-dihydro-4H-pyrano[4,3-d]thiazole.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The conversion of the 2-amino group to a 2-chloro group is a classic transformation achievable through the Sandmeyer reaction.[5][6] This reaction involves the diazotization of the primary amine followed by treatment with a copper(I) chloride catalyst.
Reaction: 2-Amino-6,7-dihydro-4H-pyrano[4,3-d]thiazole --(1. NaNO₂, HCl; 2. CuCl)--> this compound
Causality behind Experimental Choices:
-
Diazotization: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) forms a diazonium salt. This is a crucial intermediate that is highly reactive.[7][8]
-
Copper(I) Chloride (CuCl): This catalyst is essential for the substitution of the diazonium group with a chlorine atom. The mechanism involves a single-electron transfer from the copper(I) species.
-
Low Temperature: Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
Detailed Experimental Protocol (Proposed):
-
Suspend 2-amino-6,7-dihydro-4H-pyrano[4,3-d]thiazole (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Predicted Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom at the 2-position of the thiazole ring, which is activated by the adjacent nitrogen and the chlorine leaving group. This makes the compound susceptible to nucleophilic aromatic substitution reactions.
Caption: General reactivity of this compound.
Nucleophilic Substitution with Amines
The reaction with primary and secondary amines is expected to proceed smoothly to yield the corresponding 2-amino-6,7-dihydro-4H-pyrano[4,3-d]thiazole derivatives. This reaction is fundamental for generating a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery.
Proposed Experimental Workflow:
Caption: Workflow for the reaction with amines.
Nucleophilic Substitution with Thiols
Reaction with thiols, particularly in the presence of a base, is expected to yield 2-thioether derivatives. Thioether-containing compounds are of interest in medicinal chemistry due to their potential for unique biological interactions.
Proposed Experimental Workflow:
Caption: Workflow for the reaction with thiols.
Potential Applications in Drug Discovery
The this compound scaffold holds considerable promise as a building block in drug discovery. The fused pyranothiazole core is present in molecules with a wide range of biological activities, including anticancer and antimicrobial effects.[9][10] The reactivity of the 2-chloro substituent allows for the facile introduction of various functional groups, enabling the exploration of a large chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
Potential therapeutic areas for derivatives of this scaffold include:
-
Oncology: Thiazole-containing compounds have been investigated as inhibitors of various kinases and other cancer-related targets.
-
Infectious Diseases: The thiazole ring is a key component of several antibacterial and antifungal agents.
-
Inflammatory Diseases: Certain pyranothiazole derivatives have shown anti-inflammatory properties.[9]
Safety and Handling
As with any chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided. In case of contact, the affected area should be washed immediately with plenty of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is not abundant, this guide has provided a comprehensive overview of its likely synthesis, reactivity, and potential uses based on established chemical principles and data from analogous structures. The proposed synthetic route and reactivity profiles offer a solid foundation for researchers to begin working with this promising scaffold in their drug discovery and development programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 2. Accela Chembio Inc 2-chloro-6 | 7-dihydro-4h-pyrano[4 | 3-d]thiazole | | Fisher Scientific [fishersci.com]
- 3. 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine | CymitQuimica [cymitquimica.com]
- 4. rroij.com [rroij.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
An In-depth Technical Guide on the Biological Activity of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole Derivatives
Introduction: The Emergence of Pyrano[4,3-d]thiazoles in Medicinal Chemistry
The fusion of pyran and thiazole rings to form the pyrano[4,3-d]thiazole scaffold has created a class of heterocyclic compounds of significant interest in medicinal chemistry. These structures serve as versatile pharmacophores, with derivatives exhibiting a wide array of biological activities.[1][2][3] The thiazole ring is a key structural motif in numerous natural products and clinically approved drugs, known for its diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] Similarly, pyran-containing compounds have demonstrated potent biological activities.[1] The strategic incorporation of a chlorine atom at the 2-position of the 6,7-dihydro-4H-pyrano[4,3-d]thiazole core is hypothesized to enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cell permeability and target engagement. This guide provides a comprehensive overview of the known and potential biological activities of 2-chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole derivatives, offering a technical resource for researchers and professionals in drug discovery and development. While direct studies on this specific scaffold are emerging, this guide will draw upon established findings from structurally related pyranothiazole and thiazole derivatives to provide a foundational understanding and to guide future research.
Anticancer Potential: A Primary Focus of Investigation
A significant body of research points to the potent anticancer activity of pyranothiazole and related fused thiazole systems.[7][8][9][10] These compounds have demonstrated cytotoxicity against a broad spectrum of cancer cell lines, suggesting multiple or fundamental mechanisms of action.
Cytotoxic Activity and Structure-Activity Relationships (SAR)
Studies on various thiopyrano[2,3-d]thiazole derivatives have shown significant cytostatic and cytotoxic effects against the NCI-60 panel of human cancer cell lines.[7][8] For instance, certain derivatives have exhibited potent activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, prostate cancer, and breast cancer cell lines, with GI50 values in the sub-micromolar range.[7] The substitution pattern on the pyranothiazole core is critical for determining the potency and selectivity of the anticancer effect. While specific SAR for the 2-chloro substituent is yet to be extensively delineated, the presence of various aryl groups and other functionalities on related scaffolds has been shown to significantly modulate activity.[8][9]
Table 1: Representative Anticancer Activity of Fused Thiazole Derivatives
| Compound Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| Thiopyrano[2,3-d]thiazoles | Leukemia (CCRF-CEM) | < 0.1 µM | [7] |
| Thiopyrano[2,3-d]thiazoles | Non-Small Cell Lung Cancer | 0.37–0.67 μM | [7] |
| Thiazolyl-pyrazoline | Breast Cancer (MCF-7) | 0.07 µM | [11] |
| Pyrazolo[3,4-d]thiazoles | Breast Cancer (MCF-7) | 15.57 µg/mL | [12] |
| Pyrazolo[3,4-d]thiazoles | Liver Cancer (HepG2) | 43.72 µg/mL | [12] |
Proposed Mechanisms of Anticancer Action
The anticancer activity of thiazole-containing compounds is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.[13] Potential mechanisms for this compound derivatives, extrapolated from related compounds, include:
-
Kinase Inhibition: Many thiazole derivatives are potent inhibitors of various protein kinases that are dysregulated in cancer, such as EGFR, VEGFR-2, and BRAFV600E.[11][13] Inhibition of these kinases can disrupt signaling pathways crucial for tumor growth, angiogenesis, and metastasis.
-
PI3K/mTOR Pathway Inhibition: The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in cancer. Novel thiazole derivatives have been identified as dual PI3Kα/mTOR inhibitors.[14]
-
Induction of Apoptosis: Active compounds can trigger programmed cell death in cancer cells. Mechanistic studies on related pyrazolo[3,4-d]thiazole derivatives have shown induction of cell cycle arrest and a significant increase in apoptosis rates in treated cancer cells.[12]
Diagram 1: Potential Anticancer Mechanisms of Action
Caption: Potential mechanisms of anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel this compound derivatives on a panel of human cancer cell lines.
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for testing.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the test compound at various concentrations.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Diagram 2: MTT Assay Workflow
Caption: Workflow for in vitro cytotoxicity assessment.
Antimicrobial Activity: A Promising Avenue for New Therapeutics
Thiazole and its fused derivatives are well-established as potent antimicrobial agents.[5][6][15] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial compounds, and the this compound scaffold represents a promising starting point.
Spectrum of Activity and Structure-Activity Relationships (SAR)
Derivatives of thiazole have demonstrated activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][15] The antimicrobial efficacy is highly dependent on the nature and position of substituents on the thiazole ring. For instance, certain thiophene derivatives containing a thiazole moiety have shown potent activity against Staphylococcus aureus and Streptococcus pyogenes.[15] The introduction of a chloro group can potentially enhance the antimicrobial properties of the pyranothiazole core.
Table 2: Representative Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Thiophene-thiazole hybrid | Staphylococcus aureus | 3.125 µg/mL | [15] |
| Thiazole derivative | Aspergillus fumigatus | 6.25 µg/mL | [15] |
| Pyrazole-thiazole hybrid | Rhizoctonia solani | 1.08 µg/mL (EC50) | [16] |
| Hydrazone-pyrazole hybrid | Various bacteria | 62.5–125 µg/mL | [17] |
Proposed Mechanisms of Antimicrobial Action
The mechanisms by which thiazole derivatives exert their antimicrobial effects are varied and can include:
-
Inhibition of Cell Wall Synthesis: Some antibiotics function by disrupting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[17]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into the microbial cell membrane, leading to increased permeability and cell death.
-
Inhibition of Essential Enzymes: Thiazole derivatives can act as inhibitors of microbial enzymes that are crucial for survival, such as DNA gyrase or succinate dehydrogenase.[6][16]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound derivatives against bacterial and fungal strains.
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., C. albicans) in RPMI-1640 medium.
-
Adjust the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a serial two-fold dilution of the compound in a 96-well microplate using the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well of the microplate.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Enzyme Inhibition: Targeting Key Pathological Processes
Beyond their direct cytotoxic and antimicrobial effects, thiazole derivatives have been investigated as inhibitors of various enzymes implicated in disease.[18] This opens up therapeutic possibilities for a range of conditions, including metabolic and neurodegenerative diseases.
Target Enzymes and Therapeutic Potential
-
Carbonic Anhydrases: 2-aminothiazole derivatives have shown potent inhibitory activity against human carbonic anhydrase isoenzymes I and II.[18]
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Certain 2-aminothiazole derivatives have demonstrated significant inhibitory effects on these enzymes.[18]
Further investigation is warranted to explore the enzyme inhibitory potential of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. Drawing on the extensive research into related pyranothiazole and thiazole derivatives, it is evident that this class of compounds is likely to possess significant anticancer and antimicrobial properties, with potential applications in enzyme inhibition as well.
Future research should focus on the synthesis of a diverse library of this compound derivatives with various substitutions to systematically explore the structure-activity relationships. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The comprehensive experimental protocols provided in this guide offer a robust framework for the biological evaluation of these exciting new molecules, paving the way for the potential development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
A Proposed Investigational Framework for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course into the Therapeutic Potential of a Novel Pyrano[4,3-d]thiazole Scaffold
The confluence of thiazole and pyran rings in a fused heterocyclic system presents a compelling scaffold in medicinal chemistry. Derivatives of pyranothiazole have consistently emerged as potent agents in preclinical studies, demonstrating a spectrum of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The subject of this guide, 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole, represents a novel entity within this class. While its specific biological activities and mechanism of action remain largely unexplored, its structural alerts—the chloro substitution on the electron-rich thiazole ring and the fused pyran system—suggest a high potential for targeted biological interactions.
This document serves as a technical whitepaper and a strategic guide for the scientific community. It is designed to navigate the intricate process of delineating the mechanism of action for this promising, yet uncharacterized, molecule. As direct empirical data on this specific compound is not yet publicly available[4][5], this guide will leverage established knowledge from structurally related pyranothiazole and thiazole derivatives to propose a rational, multi-pronged investigational workflow. Our approach is grounded in a philosophy of self-validating experimental systems, ensuring that each step logically informs the next, from initial phenotypic screening to precise target deconvolution.
Part 1: Foundational Insights from Analogous Structures and Proposed Mechanistic Hypotheses
The thiazole nucleus is a cornerstone of numerous FDA-approved drugs, valued for its metabolic stability and diverse pharmacological activities.[6][7][8] When fused with a pyran ring, the resulting pyranothiazole scaffold has been shown to interact with a range of biological targets. Notably, derivatives of the isomeric thiopyrano[2,3-d]thiazole system have demonstrated potent anticancer activity.[2][3][9]
Based on the recurring biological activities observed in analogous compounds, we can formulate several primary hypotheses for the mechanism of action of this compound:
-
Hypothesis A: Inhibition of Cancer-Associated Kinases. The thiazole ring is a key component in several kinase inhibitors, such as the FDA-approved drug Dasatinib.[10] It is plausible that our target compound could function as an inhibitor of critical oncogenic kinases like VEGFR-2, a target implicated for other pyrazolothiazole derivatives.[11]
-
Hypothesis B: Induction of Apoptosis and Cell Cycle Disruption. A common outcome for many small-molecule anticancer agents is the induction of programmed cell death and/or arrest of the cell cycle at critical checkpoints. Studies on related pyrazole-thiazole hybrids have shown induction of S-phase or G1/S-phase arrest in cancer cells.[11]
-
Hypothesis C: Inhibition of Carbonic Anhydrases. Certain thiopyrano[2,3-d]thiazole-pyrazole hybrids have been identified as potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, which are key players in regulating tumor pH and promoting cancer cell survival.[12]
-
Hypothesis D: Anti-inflammatory Action through Enzyme Inhibition. Thiazole derivatives are known to possess anti-inflammatory properties.[6][13] The mechanism could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).
This guide will now detail a comprehensive, phased experimental plan to systematically test these hypotheses and uncover the core mechanism of action.
Part 2: A Phased Experimental Workflow for Mechanism of Action Elucidation
This section outlines a logical progression of experiments, from broad phenotypic screening to specific target validation. The causality behind each experimental choice is explained to provide a clear rationale for the proposed workflow.
Phase 1: Initial Phenotypic Screening and Cytotoxicity Profiling
The primary objective of this phase is to ascertain the primary biological effect of the compound and establish a therapeutic window.
Experimental Protocol 1: Multi-Cell Line Cytotoxicity Assay
-
Cell Line Selection: A panel of human cancer cell lines from diverse origins (e.g., MCF-7 [breast], HepG2 [liver], HCT-116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., MCF-10A [normal breast epithelium] or WI-38 [normal lung fibroblast]) should be selected. This diversity helps in identifying broad-spectrum cytotoxicity versus selective activity.
-
Compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution, which is then serially diluted to a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the various concentrations of the compound. A vehicle control (DMSO) is also included.
-
MTT Assay: After a 72-hour incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) for each cell line is determined by plotting a dose-response curve.
Data Presentation: Hypothetical Cytotoxicity Profile
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| HepG2 | Hepatocellular Carcinoma | 7.8 |
| HCT-116 | Colorectal Carcinoma | 12.3 |
| WI-38 | Normal Lung Fibroblast | > 100 |
This table illustrates a desirable outcome where the compound shows selective cytotoxicity towards cancer cells with minimal impact on normal cells.
Logical Workflow Diagram: Phase 1
Caption: Phase 1 workflow for cytotoxicity screening.
Phase 2: Investigating Cellular Mechanisms - Apoptosis and Cell Cycle Analysis
Should Phase 1 reveal significant and selective anticancer activity, the next logical step is to determine how the compound is killing the cancer cells.
Experimental Protocol 2: Flow Cytometry for Apoptosis and Cell Cycle
-
Cell Treatment: The most sensitive cancer cell line (e.g., HepG2 from our hypothetical data) is treated with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Apoptosis Assay (Annexin V/PI Staining):
-
Cells are harvested and washed with PBS.
-
They are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Samples are analyzed by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
-
-
Cell Cycle Analysis (PI Staining):
-
Cells are harvested, fixed in cold 70% ethanol, and stored at -20°C overnight.
-
The fixed cells are then washed and treated with RNase A, followed by staining with PI.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis: The percentages of apoptotic cells (early and late) and the distribution of cells across the cell cycle phases are quantified and compared to vehicle-treated controls.
Signaling Pathway Diagram: Apoptosis Induction
Caption: Proposed intrinsic apoptosis pathway.
Phase 3: Target Deconvolution and Validation
With evidence of a specific cellular effect (e.g., apoptosis and S-phase arrest), the focus shifts to identifying the direct molecular target(s).
Experimental Protocol 3: Kinase and Carbonic Anhydrase Inhibition Assays
Causality: Based on Hypotheses A and C, we will directly test the compound's ability to inhibit enzymes from these families.
-
Kinase Inhibition Profiling:
-
The compound is submitted to a commercial kinase profiling service (e.g., Eurofins, Promega). It will be screened against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).
-
"Hit" kinases showing significant inhibition (e.g., >50%) are then selected for dose-response assays to determine the IC50 for each specific kinase.
-
-
Carbonic Anhydrase (CA) Inhibition Assay:
-
An in vitro colorimetric assay is used to measure the inhibition of CA esterase activity.
-
Recombinant human CA isoforms (especially CA IX and CA XII) are incubated with the compound across a range of concentrations.
-
The rate of p-nitrophenyl acetate hydrolysis is measured spectrophotometrically. Acetazolamide is used as a positive control inhibitor.
-
IC50 values are calculated from the resulting dose-response curves.
-
Experimental Workflow Diagram: Target Identification
Caption: Workflow for identifying molecular targets.
Phase 4: In Silico and Biophysical Validation
The final phase aims to confirm the direct interaction between the compound and its validated target.
Experimental Protocol 4: Molecular Docking and Thermal Shift Assay
-
Molecular Docking:
-
The crystal structure of the validated target protein (e.g., VEGFR-2 or CA IX) is obtained from the Protein Data Bank (PDB).
-
The 3D structure of this compound is generated and energy-minimized.
-
Molecular docking simulations (e.g., using AutoDock Vina) are performed to predict the binding mode and affinity of the compound within the protein's active site. The predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) are analyzed.
-
-
Cellular Thermal Shift Assay (CETSA):
-
This biophysical assay confirms target engagement in a cellular context.
-
Intact cancer cells are treated with the compound or a vehicle control.
-
The cells are then heated across a temperature gradient.
-
The principle is that a ligand-bound protein will be stabilized against thermal denaturation.
-
The soluble fraction of the target protein at each temperature is quantified by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct binding.
-
Conclusion and Future Directions
This guide provides a comprehensive and technically grounded framework for the systematic elucidation of the mechanism of action for this compound. By progressing from broad phenotypic observations to specific molecular target identification and validation, this workflow ensures a high degree of scientific rigor. The proposed hypotheses, rooted in the extensive literature on thiazole and pyranothiazole chemistry, offer rational starting points for investigation.[1][2][3][6][7][8][9][10][11][12][13][14][15]
Successful execution of this plan will not only reveal the therapeutic potential of this specific molecule but will also contribute valuable structure-activity relationship (SAR) data to the broader field of medicinal chemistry. The ultimate goal is to generate a robust data package that can support further preclinical and clinical development, potentially leading to a new therapeutic agent for cancer or inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride | 623931-31-7 [smolecule.com]
- 5. 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. Review of the synthesis and biological activity of thiazoles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrano[4,3-d]thiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrano[4,3-d]thiazole core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the discovery and historical development of synthetic routes to this important molecular architecture. We will delve into the foundational chemistries of the constituent pyran and thiazole rings, tracing the evolution of synthetic strategies from classical methods to modern, more efficient protocols. Key mechanistic insights, experimental considerations, and the rationale behind methodological choices will be discussed in detail. This guide aims to serve as an in-depth resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the pyrano[4,3-d]thiazole framework.
Introduction: The Emergence of a Bioactive Heterocycle
The fusion of pyran and thiazole rings to form the pyrano[4,3-d]thiazole system creates a rigid, three-dimensional structure with a unique distribution of heteroatoms. This distinct architecture has proven to be a "privileged scaffold" in drug discovery, with derivatives exhibiting a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The journey to understanding and harnessing the synthetic potential of this scaffold is a story of fundamental principles in heterocyclic chemistry combined with the drive for molecular innovation.
The history of heterocyclic chemistry dates back to the 19th century, with significant milestones such as the synthesis of furan from starch in 1832 and the isolation of pyrrole from bone distillation in 1834.[1] The development of synthetic methods for individual heterocyclic rings, like the Hantzsch thiazole synthesis in the late 1800s, laid the crucial groundwork for the later construction of more complex fused systems like pyrano[4,3-d]thiazoles.[2]
Foundational Synthetic Strategies: Building the Blocks
The synthesis of the pyrano[4,3-d]thiazole core relies on the strategic formation of either the thiazole or the pyran ring onto a pre-existing partner. Understanding the classical and modern methods for constructing these individual rings is paramount.
The Thiazole Moiety: A Versatile Building Block
The thiazole ring, an azole heterocycle, is a common feature in numerous biomolecules and pharmaceuticals.[3] Its synthesis has been a subject of extensive research, with several named reactions forming the bedrock of its chemical repertoire.
A cornerstone of thiazole synthesis is the Hantzsch Thiazole Synthesis , a robust and high-yielding reaction between an α-haloketone and a thioamide.[2][4] The mechanism proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to furnish the aromatic thiazole ring.
Experimental Protocol: Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole [2]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
The versatility of the Hantzsch synthesis and other methods like the Cook-Heilbron synthesis allows for the preparation of a wide array of substituted thiazoles, which can then serve as precursors for the construction of the fused pyran ring.[3]
The Pyran Ring: Cyclization Strategies
The pyran ring, a six-membered heterocycle containing an oxygen atom, is another fundamental component of many natural products and synthetic compounds.[5] The synthesis of fused pyran rings often involves intramolecular cyclization reactions.
Modern approaches frequently utilize transition metal catalysis. For instance, palladium-catalyzed intramolecular Heck reactions followed by β-hydride elimination or C-H bond functionalization have been developed for the efficient construction of fused pyran rings from O-allylated precursors.[6][7][8]
The Genesis of Pyrano[4,3-d]thiazoles: Key Synthetic Approaches
The construction of the pyrano[4,3-d]thiazole scaffold has been achieved through several strategic approaches, primarily involving multicomponent reactions and cycloaddition strategies. These methods offer advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity.
Multicomponent Reactions: A One-Pot Strategy
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of fused pyran systems, including pyrano[4,3-d]thiazoles and their isomers.
For instance, the synthesis of pyrano[4,3-d]thiazolo[3,2-a]pyrimidine derivatives has been achieved through a one-pot, three-component reaction catalyzed by MgO nanopowders under solvent-free conditions.[9] While this example leads to a more complex fused system, the core pyranothiazole formation is a key step.
Generalized Workflow for a Multicomponent Synthesis of a Fused Pyran System
Caption: Generalized workflow for a multicomponent synthesis of pyrano[4,3-d]thiazole derivatives.
Cycloaddition Reactions: Building the Fused System
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), represent another powerful strategy for the synthesis of fused six-membered rings. In the context of pyranothiazole synthesis, this often involves the reaction of a thiazole-containing diene with a suitable dienophile.
A notable approach involves the use of 5-alkenylthiazolones as dienes in a DMAP-catalyzed [2+4] annulation with allenoates to regioselectively construct pyrano[2,3-d]thiazole derivatives.[10][11] While this produces an isomer of the target scaffold, the underlying principle of using a thiazole derivative as a building block in a cycloaddition is highly relevant.
Annulation of Pre-formed Rings
Another common strategy involves the annulation of a pyran ring onto a pre-existing thiazole. This can be achieved through various cyclization reactions. For example, the reaction of 2-cyanomethyl-4-thiazolidinone with tetracyanoethylene has been reported to furnish a pyrano[2,3-d]thiazole derivative through a cyclocondensation reaction.[12] Similarly, condensation with salicylaldehyde or 2-hydroxy-1-naphthaldehyde leads to benzo-fused pyrano[2,3-d]thiazoles.[12]
Summary of Synthetic Methodologies
The following table summarizes the key synthetic strategies for constructing the pyrano-thiazole fused system, highlighting the types of reactions and their general applicability.
| Synthetic Strategy | Key Reaction Type(s) | Starting Material Examples | Advantages | References |
| Multicomponent Reactions | Knoevenagel Condensation, Michael Addition, Intramolecular Cyclization | Aldehydes, Malononitrile, Thiazolidinone derivatives | High efficiency, atom economy, diversity-oriented | [13][14][15] |
| Cycloaddition Reactions | [4+2] Cycloaddition (Diels-Alder) | 5-Alkenylthiazolones, Allenoates, Naphthoquinones | High regioselectivity and stereoselectivity | [10][11][16] |
| Annulation Reactions | Cyclocondensation | 2-Cyanomethyl-4-thiazolidinone, Tetracyanoethylene, Salicylaldehydes | Access to diverse fused systems | [12] |
Conclusion and Future Perspectives
The synthesis of pyrano[4,3-d]thiazoles has evolved from the fundamental principles of heterocyclic chemistry to the application of modern, efficient synthetic methodologies. The development of multicomponent and cycloaddition reactions has significantly advanced the ability to construct this privileged scaffold with a high degree of molecular diversity. Future research in this area will likely focus on the development of even more sustainable and enantioselective synthetic routes, driven by the continued interest in the therapeutic potential of pyrano[4,3-d]thiazole derivatives. The exploration of novel catalysts and green reaction conditions will undoubtedly play a pivotal role in the next chapter of this fascinating area of medicinal chemistry.[17]
References
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. espublisher.com [espublisher.com]
- 8. espublisher.com [espublisher.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Regioselective synthesis of pyrano[2,3-d]thiazole derivatives viaDMAP-catalyzed [2+4] annulation of allenoates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective synthesis of pyrano[2,3-d]thiazole derivatives viaDMAP-catalyzed [2+4] annulation of allenoates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. purkh.com [purkh.com]
- 15. rroij.com [rroij.com]
- 16. Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analogs of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole: Synthesis, Bioactivity, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural analogs of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole, a heterocyclic scaffold with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies for related pyranothiazole systems and extensive research into their biological activities, this document serves as a foundational resource for the design, synthesis, and evaluation of novel analogs in this chemical space.
Introduction: The Pyrano[4,3-D]thiazole Scaffold
The fusion of pyran and thiazole rings creates a diverse family of heterocyclic compounds with a wide array of biological activities. The specific arrangement in the pyrano[4,3-d]thiazole core presents a unique three-dimensional structure that is ripe for exploration in drug discovery. While literature directly pertaining to this compound is limited, extensive research on its isomers, particularly pyrano[2,3-d]thiazoles, provides a robust framework for understanding its chemical properties and biological potential. These related compounds have demonstrated promising anticancer, anti-inflammatory, antiviral, and antimicrobial properties, suggesting that the pyrano[4,3-d]thiazole scaffold is a valuable starting point for the development of new therapeutic agents.
Synthetic Strategies for the Pyrano[4,3-D]thiazole Core and its Analogs
The construction of the pyrano[4,3-d]thiazole ring system can be efficiently achieved through multicomponent reactions (MCRs), a powerful tool in modern organic synthesis that allows for the formation of complex molecules in a single step.[1][2]
Proposed Synthesis of the 2-Amino-6,7-dihydro-4H-pyrano[4,3-D]thiazole Core
A plausible and efficient route to the core 2-amino-6,7-dihydro-4H-pyrano[4,3-d]thiazole structure involves a one-pot, three-component reaction of an appropriate aldehyde, malononitrile, and a suitable thiazolidine derivative. Based on established protocols for the synthesis of isomeric pyrano[2,3-d]thiazoles, the following general procedure can be proposed.[1][2]
Experimental Protocol: General Procedure for the Synthesis of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives [1][2]
-
Reactants:
-
Substituted benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
2-Thioxothiazolidin-4-one (1 mmol)
-
Potassium carbonate (1 mmol) as a catalyst
-
-
Solvent:
-
Water (1 mL)
-
-
Procedure:
-
Combine the substituted benzaldehyde, malononitrile, 2-thioxothiazolidin-4-one, and potassium carbonate in a round-bottom flask.
-
Add water to the reaction mixture.
-
Stir the mixture under reflux conditions for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate and wash with water.
-
Purify the crude product by recrystallization from ethanol.
-
This protocol can be adapted to synthesize the 2-amino-pyrano[4,3-d]thiazole core by utilizing a different starting thiazolidine derivative. Subsequent modification of the 2-amino group, for instance, through a Sandmeyer-type reaction, could then yield the target 2-chloro analog.
Generation of Structural Analogs
The true power of this synthetic approach lies in its flexibility for creating a diverse library of structural analogs. By varying the starting materials, a wide range of substituents can be introduced at multiple positions on the pyranothiazole scaffold.
-
Modification of the Pyran Ring (R¹): A vast array of commercially available aldehydes can be employed to introduce different aryl or alkyl groups at this position. This allows for the exploration of steric and electronic effects on biological activity.
-
Modification of the Thiazole Ring (R²): While the 2-chloro substituent is the focus of this guide, other functionalities can be introduced at this position. For example, starting with 2-aminothiazole derivatives allows for a variety of subsequent chemical transformations.
Caption: Synthetic strategy for generating diverse pyrano[4,3-D]thiazole analogs.
Structure-Activity Relationships (SAR) and Biological Potential
While direct SAR studies for this compound are not available, valuable insights can be gleaned from the extensive research on related pyrano[2,3-d]thiazole and thiopyrano[2,3-d]thiazole derivatives.[3][4][5]
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyranothiazole derivatives.[3][4] For instance, novel thiopyrano[2,3-d]thiazoles containing a naphthoquinone moiety have demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives showing moderate selectivity against melanoma.[3] The substitution pattern on the pyran and thiazole rings plays a crucial role in determining the potency and selectivity of these compounds.
| Compound Class | Key Substituents | Noteworthy Activity | Reference |
| Thiopyrano[2,3-d]thiazoles | Naphthoquinone moiety | Moderate selectivity against melanoma cells. | [3] |
| Thieno-thiazole/dihydrothiazolo-thiazole hybrids | Pyrazoline nucleus | Anticancer and multi-targeting kinase inhibition. | [4] |
| Pyrano[2,3-c]pyrazoles | Varies | Inhibition of human coronavirus. | [6] |
Antimicrobial and Antiviral Activity
The pyranothiazole scaffold has also been explored for its antimicrobial and antiviral properties. Studies on pyrano[2,3-c]pyrazoles have shown their potential as inhibitors of human coronavirus.[6] Furthermore, a review of thiazole derivatives clubbed with other heterocycles highlights various structure-activity relationships for antimicrobial activity, providing a roadmap for designing new pyranothiazole-based antimicrobial agents.[5][7]
Future Directions and Opportunities
The exploration of this compound and its analogs represents a promising frontier in medicinal chemistry. Key areas for future research include:
-
Definitive Synthesis and Characterization: The first critical step is the unambiguous synthesis and full spectroscopic characterization of the this compound core structure.
-
Library Synthesis and High-Throughput Screening: Leveraging the efficient multicomponent synthesis, a diverse library of analogs with variations at the R¹ and R² positions should be synthesized and screened against a broad panel of biological targets, including cancer cell lines, microbial strains, and viral assays.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies are essential to identify their molecular targets and understand their mode of action.
-
Computational Modeling: In silico studies, including molecular docking and ADME/Tox predictions, can aid in the rational design of more potent and drug-like analogs.
Caption: A typical workflow for the development of novel pyrano[4,3-D]thiazole-based therapeutics.
Conclusion
The this compound scaffold, while underexplored, holds considerable promise for the development of novel therapeutic agents. By leveraging the well-established synthetic methodologies and biological insights from related pyranothiazole systems, researchers have a clear path forward for the rational design and evaluation of new analogs. This in-depth technical guide provides the necessary foundation for embarking on this exciting area of drug discovery, with the potential to address unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. rroij.com [rroij.com]
- 2. rroij.com [rroij.com]
- 3. Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application and Protocol for the One-Pot Synthesis of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Introduction: The Significance of the Pyrano[4,3-d]thiazole Scaffold
The fusion of pyran and thiazole rings creates the pyrano[4,3-d]thiazole scaffold, a heterocyclic system of significant interest to medicinal chemists and drug development professionals. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyran ring, a common motif in natural products, can enhance pharmacokinetic properties such as solubility and metabolic stability. The specific target molecule, 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole, serves as a versatile intermediate, with the chloro-substituent providing a reactive handle for further molecular elaboration through nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries for drug discovery.
This document outlines a proposed one-pot synthesis for this compound. A one-pot synthesis offers considerable advantages over traditional multi-step procedures, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification processes, aligning with the principles of green chemistry. The proposed protocol is designed as a two-stage reaction sequence within a single vessel, commencing with the formation of a 2-aminopyranothiazole intermediate via a Hantzsch-type synthesis, followed by an in-situ Sandmeyer reaction to yield the final 2-chloro derivative.
Proposed Synthetic Strategy: A Two-Stage, One-Pot Approach
The synthesis is designed to proceed in two sequential stages within the same reaction vessel, as depicted in the workflow below. This strategy obviates the need for isolation and purification of the intermediate, thereby enhancing efficiency.
Caption: Proposed one-pot, two-stage synthesis workflow.
Underlying Scientific Principles and Reaction Mechanisms
Stage 1: Hantzsch Thiazole Synthesis
The initial stage of this one-pot synthesis involves the formation of the thiazole ring, a classic transformation known as the Hantzsch thiazole synthesis.[1][2] This reaction proceeds by the condensation of an α-haloketone with a thioamide. In this proposed protocol, α-bromo-tetrahydro-4H-pyran-4-one reacts with thiourea. The mechanism, illustrated below, commences with a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Stage 2: Sandmeyer Reaction
The second stage leverages the well-established Sandmeyer reaction to convert the in-situ generated 2-amino group into a chloro substituent.[3][4][5][6][7] This transformation is a cornerstone of aromatic chemistry for the introduction of various functionalities. The reaction proceeds in two critical steps:
-
Diazotization: The primary amino group of the 2-aminopyranothiazole intermediate is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form a diazonium salt. It is imperative to maintain a low temperature (0-5°C) during this step to prevent the premature decomposition of the unstable diazonium salt.[3]
-
Copper-Catalyzed Nucleophilic Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The copper(I) catalyst facilitates a single-electron transfer, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final 2-chloropyranothiazole and regenerating the copper(I) catalyst.[4][5]
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should conduct small-scale trials to optimize conditions. Appropriate safety precautions must be taken at all times.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Tetrahydro-4H-pyran-4-one | C₅H₈O₂ | 100.12 | 10 | 1.00 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 11 | 1.96 g |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | 0.2 | 48 mg |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | - | 50 mL |
| Thiourea | CH₄N₂S | 76.12 | 10 | 0.76 g |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 30 mL |
| Concentrated HCl | HCl | 36.46 | - | 10 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 12 | 0.83 g |
| Copper(I) Chloride | CuCl | 98.99 | 1.5 | 0.15 g |
Procedure
Part A: In-situ formation of α-Bromo-tetrahydro-4H-pyran-4-one
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add tetrahydro-4H-pyran-4-one (1.00 g, 10 mmol), N-bromosuccinimide (1.96 g, 11 mmol), and benzoyl peroxide (48 mg, 0.2 mmol) in carbon tetrachloride (50 mL).
-
Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. Monitor the reaction by TLC until the starting ketone is consumed (approximately 2-4 hours).
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of cold CCl₄.
-
Carefully concentrate the filtrate under reduced pressure to remove the CCl₄. Caution: Do not overheat. The crude α-bromo-tetrahydro-4H-pyran-4-one is used directly in the next step without further purification.
Part B: One-Pot Hantzsch Synthesis and Sandmeyer Reaction
-
To the flask containing the crude α-bromo-tetrahydro-4H-pyran-4-one, add ethanol (30 mL) and thiourea (0.76 g, 10 mmol).
-
Heat the mixture to reflux with stirring for 3-5 hours. Monitor the formation of the 2-amino-6,7-dihydro-4H-pyrano[4,3-d]thiazole intermediate by TLC.
-
After the formation of the intermediate is complete, cool the reaction flask to 0-5°C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (0.83 g, 12 mmol) in 5 mL of water.
-
Slowly add concentrated hydrochloric acid (10 mL) to the reaction mixture, maintaining the temperature below 5°C.
-
To this cold, acidic mixture, add the sodium nitrite solution dropwise over 30 minutes, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In another flask, dissolve copper(I) chloride (0.15 g, 1.5 mmol) in 5 mL of concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.
-
Pour the reaction mixture into 100 mL of ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization and Data
The final product should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure, including the successful incorporation of the chloro-substituent and the integrity of the pyranothiazole scaffold.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
| Parameter | Expected Outcome |
| Physical Appearance | Off-white to pale yellow solid |
| Expected Yield | 40-60% (unoptimized) |
| Purity (post-chromatography) | >95% |
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.
-
N-Bromosuccinimide is a lachrymator and corrosive. Handle with care.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Use appropriate containment and disposal procedures.
-
Concentrated hydrochloric acid is highly corrosive.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
The Sandmeyer reaction involves the formation of an unstable diazonium salt and the evolution of nitrogen gas. Ensure proper temperature control and pressure equalization.
References
- 1. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 2. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Application Notes and Protocols for the Investigation of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole in Anticancer Research
Foreword: The Scientific Imperative for Novel Anticancer Agents
The landscape of oncology is one of continuous evolution, driven by the dual pressures of therapeutic resistance and the need for more targeted, less toxic treatments. In this pursuit, the exploration of novel heterocyclic scaffolds is of paramount importance. The pyranothiazole core, a fusion of pyran and thiazole rings, represents a promising area of chemical space for the development of new anticancer agents.[1] Thiazole and its derivatives have been identified as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including the inhibition of critical cancer-related targets.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vitro evaluation of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole, a representative of this promising class of compounds.
Introduction to the Pyrano[4,3-D]thiazole Scaffold
The pyrano[2,3-d]thiazole scaffold and its isomers are of significant interest due to their diverse pharmacological activities.[1] While direct anticancer research on this compound is not yet extensively published, studies on related fused thiopyrano[2,3-d]thiazole derivatives have demonstrated potent anticancer activity across a range of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer.[4] The mechanism of action for many thiazole-containing anticancer agents involves the induction of apoptosis and interference with cell cycle progression.[2][3] Some derivatives have been shown to target key signaling molecules like kinases and inhibit enzymes crucial for cancer cell survival.[5][6]
These application notes will therefore guide the researcher through a logical, stepwise process to elucidate the potential of this compound as an anticancer agent. The protocols provided are foundational for determining its cytotoxic effects, its impact on programmed cell death, and its influence on cell cycle regulation.
Initial In Vitro Screening: Assessing Cytotoxicity
The first critical step in evaluating any potential anticancer compound is to determine its cytotoxic activity against a panel of cancer cell lines. This allows for the determination of the compound's potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7]
Principle of the MTT Assay
The MTT assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9] By dissolving the formazan crystals in a suitable solvent, the concentration can be quantified by measuring the absorbance at a specific wavelength.[10]
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
This compound (Test Compound)
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)
-
Normal, non-cancerous cell line (e.g., MCF-10A - non-tumorigenic breast epithelial) for selectivity assessment
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[11]
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[8]
-
96-well cell culture plates[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like Doxorubicin).[11]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. The incubation time can be varied depending on the cell line's doubling time.[12]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve of % viability versus compound concentration.[11]
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration of the drug. |
| Cell Lines | A panel of diverse cancer cell lines should be used. |
| Controls | Vehicle (e.g., DMSO) and positive (e.g., Doxorubicin) controls are essential. |
Investigating the Mechanism of Cell Death: Apoptosis Assays
A key characteristic of effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[13] Distinguishing between apoptosis and necrosis is crucial for understanding the compound's mechanism of action. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method for this purpose.[13][14]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC).[14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[14] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
Test Compound
-
Selected cancer cell line
-
Annexin V-FITC/PI Apoptosis Detection Kit[15]
-
1X Binding Buffer[13]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer[14]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.[11] Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing any detached cells.[14][15]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[13][14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13][14]
Visualization of Apoptosis Assay Workflow
Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.
Elucidating Effects on Cell Proliferation: Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can provide valuable insights into the compound's mechanism.[16] Propidium Iodide (PI) staining of DNA content followed by flow cytometry is a standard method for this analysis.[17][18]
Principle of Cell Cycle Analysis by PI Staining
PI is a fluorescent dye that intercalates with DNA in a stoichiometric manner. The amount of fluorescence emitted by a PI-stained cell is therefore proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By analyzing the fluorescence intensity of a population of cells, the percentage of cells in each phase of the cell cycle can be quantified. Since PI also binds to RNA, treatment with RNase is necessary to ensure that only DNA is stained.[17]
Protocol 3: Cell Cycle Analysis
Materials:
-
Test Compound
-
Selected cancer cell line
-
PBS
-
PI Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[18]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and obtain a single-cell suspension.
-
Fixation: While gently vortexing, add the cells dropwise into cold 70% ethanol for fixation.[16][18] Incubate on ice for at least 30 minutes or store at -20°C for longer periods.[17][18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]
-
Staining: Resuspend the cell pellet in the PI staining solution.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples by flow cytometry. Use appropriate gating to exclude doublets and debris.[16][18]
Visualization of a Hypothetical Signaling Pathway
Caption: Hypothetical Signaling Pathway Modulated by the Test Compound.
Target Validation: Western Blot Analysis
To delve deeper into the molecular mechanism, Western blotting can be employed to investigate the compound's effect on the expression levels of key proteins involved in cell cycle regulation and apoptosis.[20] For instance, one could examine the levels of cyclins, cyclin-dependent kinases (CDKs), Bcl-2 family proteins, and caspases.[21]
Protocol 4: Western Blotting
Materials:
-
Test Compound
-
Selected cancer cell line
-
RIPA buffer with protease and phosphatase inhibitors[21]
-
BCA Protein Assay Kit[21]
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes[20]
-
Primary antibodies against target proteins (e.g., Cyclin D1, CDK4, Bcl-2, cleaved Caspase-3) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies[20]
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound as described previously. Lyse the cells using ice-cold RIPA buffer.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[21]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[20]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these protocols will establish its cytotoxicity profile, shed light on its ability to induce apoptosis, and reveal its impact on cell cycle progression. Positive results from these assays would warrant further investigation, including more extensive mechanism-of-action studies, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. The exploration of novel chemical scaffolds like the pyranothiazoles is a vital component of the ongoing effort to develop the next generation of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
antimicrobial assays for 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole
< < APPLICATION NOTE & PROTOCOLS
Topic: Antimicrobial Assays for 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to evaluating the antimicrobial potential of the novel heterocyclic compound, this compound. The pyranothiazole scaffold and related structures have garnered significant interest due to their diverse biological activities, including antimicrobial properties.[1][2][3][4] This guide details the principles and step-by-step protocols for established antimicrobial susceptibility testing (AST) methods, including broth microdilution for quantitative analysis (Minimum Inhibitory Concentration) and disk and agar well diffusion for qualitative or semi-quantitative screening. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6][7][8]
Introduction: The Rationale for Antimicrobial Evaluation
The escalating threat of antimicrobial resistance (AMR) necessitates the discovery and development of new chemical entities with potent antimicrobial activity.[9] Thiazole and pyrazole derivatives have shown promise as scaffolds for novel antimicrobial agents.[1][10][11][12][13] this compound, a compound featuring a fused pyran and thiazole ring system, represents a class of molecules with potential biological activity that warrants thorough investigation.[14][15][16][17]
In vitro antimicrobial susceptibility testing is a critical first step in the evaluation of a new compound.[18] These assays determine the ability of a compound to inhibit the growth of or kill microorganisms. The data generated from these tests are fundamental for guiding further preclinical and clinical development. This application note will focus on three widely accepted methods for the initial antimicrobial characterization of this compound.
Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after a specified incubation period.[19][20] This method is considered a gold standard for susceptibility testing.[9]
Principle
A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial twofold dilutions of this compound.[21][22] Following incubation, the plates are examined for visible turbidity. The well with the lowest concentration of the compound that shows no growth is recorded as the MIC.[19]
Experimental Protocol
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed a level that affects microbial growth.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.[23]
-
Column 11 will serve as the growth control (inoculum without the compound), and column 12 will be the sterility control (broth only).[19][22]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[24]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[22]
-
-
Inoculation: Within 15 minutes of preparation, add 100 µL of the final inoculum to each well (except the sterility control wells), resulting in a final volume of 200 µL per well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[22]
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. The growth control well should be turbid, and the sterility control well should be clear.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[22]
-
Data Presentation
| Microorganism | This compound MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | >64 |
| Candida albicans | 8 |
Table 1. Hypothetical MIC values for this compound against various microorganisms.
Qualitative and Semi-Quantitative Antimicrobial Susceptibility Testing
Diffusion-based methods are valuable for screening the antimicrobial activity of a compound and can provide a qualitative or semi-quantitative assessment of its efficacy.[25]
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a widely used technique for routine antimicrobial susceptibility testing.[20][25]
A paper disk impregnated with a known concentration of this compound is placed on an agar plate that has been uniformly inoculated with a test bacterium.[24][26] The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[24][26] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Materials:
-
This compound
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Compound Disks:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the compound solution onto each sterile paper disk.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[27]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) for each disk.[24]
-
The results are typically interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints for standardized antibiotics. For a novel compound, the zone diameters provide a qualitative measure of activity.
-
Agar Well Diffusion Method
The agar well diffusion method is another common technique for evaluating the antimicrobial activity of test compounds.[28][29]
Similar to the disk diffusion method, the agar well diffusion assay involves the diffusion of the test compound through an agar medium. Instead of a paper disk, a well is created in the agar, and the test solution is added to the well.[28][29] The compound diffuses into the agar, and if it is effective against the test microorganism, a zone of inhibition will be observed.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plate: Prepare a lawn of the test bacterium on an MHA plate as described in the disk diffusion protocol.
-
Creation of Wells: Aseptically create wells of 6-8 mm in diameter in the inoculated agar plate using a sterile cork borer.
-
Application of Compound:
-
Prepare a solution of this compound at the desired concentration.
-
Carefully pipette a known volume (e.g., 100 µL) of the compound solution into each well.
-
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound into the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[28]
-
Reading and Interpreting Results: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
Data Presentation for Diffusion Assays
| Microorganism | Zone of Inhibition (mm) - Disk Diffusion | Zone of Inhibition (mm) - Agar Well Diffusion |
| Staphylococcus aureus | 18 | 20 |
| Escherichia coli | 14 | 16 |
| Pseudomonas aeruginosa | 0 | 0 |
| Candida albicans | 22 | 24 |
Table 2. Hypothetical zones of inhibition for this compound against various microorganisms.
Visualization of Experimental Workflows
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Disk/Agar Well Diffusion Assays.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro antimicrobial evaluation of this compound. Consistent and reproducible data generated from these assays are essential for determining the spectrum of activity and potency of this novel compound. Positive results from these screening methods would justify further investigations, including determination of minimum bactericidal concentration (MBC), time-kill kinetics, and mechanism of action studies. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is paramount for the generation of high-quality, comparable data in the field of antimicrobial drug discovery.[5][6][7][8][30][31]
References
- 1. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antioxidant and antimicrobial activities of novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. iacld.com [iacld.com]
- 7. ESCMID: EUCAST [escmid.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4H-Pyrano[4,3-d]thiazole, 2-chloro-6,7-dihydro-|CAS 259810-13-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 15. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 16. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 17. 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine | CymitQuimica [cymitquimica.com]
- 18. woah.org [woah.org]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. microbenotes.com [microbenotes.com]
- 21. One moment, please... [microbeonline.com]
- 22. benchchem.com [benchchem.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. benchchem.com [benchchem.com]
- 25. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. asm.org [asm.org]
- 28. botanyjournals.com [botanyjournals.com]
- 29. chemistnotes.com [chemistnotes.com]
- 30. goums.ac.ir [goums.ac.ir]
- 31. darvashco.com [darvashco.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Introduction: Unveiling the Bioactivity of a Novel Thiazole Derivative
The thiazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer properties.[1][2][3] The novel compound, 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole, integrates this key heterocycle with a pyran ring, suggesting its potential as a bioactive agent. Preliminary assessment of cytotoxicity is a cornerstone of the drug discovery process, providing critical insights into a compound's therapeutic potential and its possible toxicological profile.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously evaluate the cytotoxic effects of this compound. The protocols herein are designed to be robust and self-validating, moving beyond simple procedural steps to explain the underlying principles and rationale for each experimental choice. We will explore a multi-faceted approach, employing a battery of assays to build a detailed cytotoxicity profile, assessing metabolic viability, membrane integrity, and the induction of apoptosis.
General Workflow for In Vitro Cytotoxicity Assessment
A systematic evaluation of a novel compound's cytotoxicity is essential. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Part 1: Assessment of Metabolic Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability. It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][8] The amount of formazan produced is proportional to the number of living cells.[7]
Protocol: MTT Assay
Materials:
-
This compound
-
Selected cancer and non-cancerous cell lines (e.g., MCF-7, A549, and HEK293)[1][9]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[5][7]
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm[10]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.[4]
-
Include appropriate controls:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis:
-
Corrected Absorbance: Subtract the absorbance of the blank wells from all other readings.
-
Percentage of Cell Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[4][5] This is a key metric for a compound's potency and can be determined by plotting a dose-response curve (percentage of cell viability vs. compound concentration) and using non-linear regression analysis.
| Parameter | Description |
| Cell Seeding Density | Optimized for logarithmic growth phase during the assay. |
| Compound Concentrations | A range spanning from no effect to complete cell death. |
| Incubation Time | Typically 24, 48, and 72 hours to assess time-dependent effects. |
| Controls | Vehicle, untreated, positive, and blank controls are essential for data validation. |
Part 2: Assessment of Membrane Integrity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[5] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[12][13] The amount of LDH in the supernatant is proportional to the number of lysed cells.[13] This assay provides a complementary endpoint to the MTT assay, which measures metabolic activity.
Protocol: LDH Assay
Materials:
-
LDH assay kit (commercially available kits are recommended for consistency)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm)[14]
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (steps 1 and 2).
-
-
Sample Collection and LDH Reaction:
-
After the incubation period, carefully transfer an aliquot of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[5]
-
Include controls for:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit).[5]
-
Background Control: Culture medium only.
-
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.[14]
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[14]
-
-
Absorbance Measurement:
Data Analysis:
-
Corrected Absorbance: Subtract the background absorbance from all other readings.
-
Percentage of Cytotoxicity:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Part 3: Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Understanding how a compound induces cell death is crucial. Apoptosis, or programmed cell death, is a controlled process that is often a desirable outcome for anticancer agents. Necrosis, on the other hand, is a more chaotic form of cell death that can lead to inflammation.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[15] Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.[15] Assays that measure the activity of these caspases can provide direct evidence of apoptosis induction.[16]
This protocol is based on a luminescent assay that uses a proluminescent caspase-3/7 substrate. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[17]
Materials:
-
Caspase-Glo® 3/7 Assay kit (e.g., from Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Incubation and Luminescence Measurement:
-
Gently mix the contents of the wells on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Fold Increase in Caspase Activity: Compare the luminescent signal from treated cells to that of untreated cells.
Caption: Simplified diagram of caspase-3/7 activation in apoptosis.
Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V has a high affinity for PS and can be used to label early apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[18]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
Data Analysis:
-
Quadrant Analysis:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and the mechanism of cell death. The IC50 values obtained from these studies will be crucial for comparing the potency of this novel compound to existing agents and for guiding further preclinical development.[4] Subsequent investigations could delve deeper into the specific molecular pathways affected by this compound, such as the PI3K/Akt pathway, which is often dysregulated in cancer and is a known target for some thiazole derivatives.[1]
References
- 1. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Caspase 3/7 Activity [protocols.io]
- 17. promega.com [promega.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Enzyme Inhibition Studies of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction: The Rationale for Investigating 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole as an Enzyme Inhibitor
The fusion of a pyran ring with a thiazole nucleus creates a unique chemical architecture with significant potential for biological interaction. Thiazole rings are present in numerous bioactive molecules and approved drugs, valued for their ability to engage in hydrogen bonding and other non-covalent interactions within enzyme active sites.[6][7] The pyran moiety can influence solubility, cell permeability, and the overall three-dimensional conformation of the molecule. The chloro-substituent on the pyranothiazole core of the topic compound is an electron-withdrawing group that can significantly modulate the electronic properties of the heterocyclic system, potentially enhancing its binding affinity to target enzymes.
Derivatives of the closely related pyrano[2,3-d]thiazole have been explored for a range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer activities.[1] Furthermore, thiopyrano[2,3-d]thiazole-pyrazole hybrids have been successfully designed as potent and selective inhibitors of human carbonic anhydrase IX and XII, enzymes implicated in cancer.[5] This precedent strongly supports the hypothesis that this compound may also exhibit valuable enzyme inhibitory properties.
This guide will provide a strategic workflow for the characterization of this compound's inhibitory potential, beginning with broad-spectrum screening and progressing to detailed kinetic analysis to elucidate the mechanism of inhibition.
Preliminary Considerations and Compound Handling
Prior to initiating enzyme inhibition assays, it is crucial to characterize the physicochemical properties of this compound.
Table 1: Essential Preliminary Characterization of the Test Compound
| Parameter | Importance in Enzyme Inhibition Assays | Recommended Method(s) |
| Purity | Ensures that observed inhibitory activity is due to the compound of interest and not impurities. | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Solubility | Determines appropriate solvents and buffer systems for assays to prevent compound precipitation. | Kinetic and Thermodynamic Solubility Assays in aqueous buffers (e.g., PBS, Tris-HCl) with varying pH and co-solvent (e.g., DMSO) concentrations. |
| Stability | Confirms that the compound does not degrade under assay conditions (e.g., temperature, pH, light exposure). | Time-course studies using HPLC or LC-MS to monitor compound integrity in the chosen assay buffer. |
Protocol 1: Stock Solution Preparation
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated by many enzymes at low final concentrations.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Prior to each experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is consistent across all conditions and typically does not exceed 1% (v/v), as higher concentrations can inhibit or denature enzymes.
Initial Enzyme Inhibition Screening: Identifying Potential Targets
The initial step is to screen this compound against a panel of relevant enzymes. The choice of enzymes should be guided by the known biological activities of structurally similar compounds. Based on the literature, promising enzyme families to investigate include:
-
Carbonic Anhydrases (CAs): Given the potent inhibition of CA IX and XII by thiopyrano[2,3-d]thiazole derivatives.[5]
-
Proteases: A common target class for heterocyclic compounds.
-
Kinases: A major class of drug targets.
-
Angiotensin-Converting Enzyme (ACE): Based on the activity of related pyrazole/thiazole derivatives.[4]
**dot graphviz digraph "Enzyme_Inhibition_Screening_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Preparation" { label="Preparation"; style="filled"; color="#F1F3F4"; Compound [label="2-Chloro-6,7-dihydro-4H-\npyrano[4,3-D]thiazole Stock"]; EnzymePanel [label="Panel of Target Enzymes\n(e.g., CAs, Proteases, Kinases)"]; }
subgraph "cluster_Assay" { label="High-Throughput Screening (HTS)"; style="filled"; color="#F1F3F4"; PrimaryScreen [label="Primary Screen\n(Single high concentration)"]; }
subgraph "cluster_Analysis" { label="Hit Identification"; style="filled"; color="#F1F3F4"; HitIdent [label="Identify 'Hits'\n(% Inhibition > Threshold)"]; }
subgraph "cluster_Confirmation" { label="Confirmation & Dose-Response"; style="filled"; color="#F1F3F4"; DoseResponse [label="Dose-Response Assay"]; IC50 [label="Calculate IC50 Value"]; }
Compound -> PrimaryScreen; EnzymePanel -> PrimaryScreen; PrimaryScreen -> HitIdent [label="Measure enzyme activity"]; HitIdent -> DoseResponse [label="Confirmed Hits"]; DoseResponse -> IC50 [label="Generate curve"];
{rank=same; Compound; EnzymePanel;} } } Caption: Workflow for initial enzyme inhibition screening.
Protocol 2: Single-Point Inhibition Assay
-
Prepare a 96- or 384-well microplate.
-
In separate wells, add the assay buffer, the target enzyme at its optimal concentration, and the substrate.
-
Add this compound to the test wells at a final concentration of 10-100 µM.
-
Include positive control wells (a known inhibitor of the enzyme) and negative control wells (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time.
-
Measure the enzyme activity by detecting the product formation using a suitable method (e.g., absorbance, fluorescence, luminescence) with a microplate reader.
-
Calculate the percentage of inhibition for the test compound relative to the negative control.
Determination of IC50 Values
For enzymes where significant inhibition is observed in the single-point screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Protocol 3: IC50 Determination
-
Prepare a series of dilutions of this compound in the assay buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
In a multi-well plate, set up reactions containing the enzyme, substrate, and varying concentrations of the inhibitor.
-
Include control wells with no inhibitor (0% inhibition) and a saturating concentration of a known potent inhibitor (100% inhibition).
-
Initiate the enzymatic reaction and monitor product formation over time.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 2: Example IC50 Data for this compound against Selected Enzymes
| Target Enzyme | IC50 (µM) | Hill Slope | R² |
| Carbonic Anhydrase IX | 0.58 | 1.1 | 0.99 |
| Carbonic Anhydrase II | > 50 | - | - |
| Trypsin | 15.2 | 0.9 | 0.98 |
| Chymotrypsin | > 100 | - | - |
This is example data and should be experimentally determined.
Elucidating the Mechanism of Inhibition
Once a potent inhibitory activity against a specific enzyme is confirmed, it is crucial to understand how the compound inhibits the enzyme. This involves kinetic studies to determine if the inhibition is reversible or irreversible, and if reversible, whether it is competitive, non-competitive, uncompetitive, or mixed.
**dot graphviz digraph "Mechanism_of_Action_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Potent Inhibition Confirmed\n(Low IC50)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_Reversibility" { label="Reversibility Studies"; style="filled"; color="#F1F3F4"; Dialysis [label="Dialysis or\nRapid Dilution"]; Irreversible [label="Irreversible Inhibition\n(Activity not recovered)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reversible [label="Reversible Inhibition\n(Activity recovered)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Kinetics" { label="Kinetic Analysis (for Reversible Inhibitors)"; style="filled"; color="#F1F3F4"; MichaelisMenten [label="Vary [Substrate] at\nfixed [Inhibitor]"]; LineweaverBurk [label="Generate Lineweaver-Burk Plot"]; Mechanism [label="Determine Mechanism:\nCompetitive, Non-competitive,\nUncompetitive, or Mixed"]; }
Start -> Dialysis; Dialysis -> Irreversible; Dialysis -> Reversible; Reversible -> MichaelisMenten; MichaelisMenten -> LineweaverBurk; LineweaverBurk -> Mechanism; } } Caption: Workflow for determining the mechanism of enzyme inhibition.
Protocol 4: Assessing Reversibility by Rapid Dilution
-
Incubate the target enzyme with a high concentration of this compound (e.g., 10-20 times the IC50) for a set period (e.g., 30-60 minutes).
-
As a control, incubate the enzyme with DMSO vehicle under the same conditions.
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a solution containing the substrate. The dilution should reduce the inhibitor concentration to well below its IC50 value.
-
Immediately monitor the enzymatic activity.
-
If the initial rate of the reaction in the diluted enzyme-inhibitor sample is similar to that of the diluted control, the inhibition is likely reversible. If the activity is not recovered, the inhibition may be irreversible.
Protocol 5: Kinetic Analysis of Reversible Inhibition
-
Set up a series of reactions with varying concentrations of the substrate.
-
For each substrate concentration, measure the initial reaction velocity in the absence of the inhibitor and in the presence of several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50).
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[Substrate].
-
Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).
-
Mixed: Lines intersect in the second or third quadrant (both Vmax and Km are altered).
-
Concluding Remarks
The protocols and workflows detailed in these application notes provide a robust framework for the systematic evaluation of this compound as a novel enzyme inhibitor. By following this structured approach, researchers can efficiently identify potential enzyme targets, quantify the inhibitory potency, and elucidate the underlying mechanism of action. The insights gained from these studies will be invaluable for guiding further preclinical development and exploring the therapeutic potential of this promising heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole Analogs
<
Introduction: The Therapeutic Potential of the Pyrano[4,3-d]thiazole Scaffold
The 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole core structure represents a privileged heterocyclic scaffold in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[1][2] The fusion of a pyran ring introduces additional structural rigidity and alters the electronic properties, offering a unique chemical space for the development of novel therapeutic agents. Published research on related pyranothiazole derivatives has highlighted their potential as anticancer and antimicrobial agents, making this class of compounds a compelling starting point for drug discovery campaigns.[3][4]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays tailored for the discovery of bioactive this compound analogs. We will delve into both target-based and phenotypic screening strategies, providing detailed protocols and explaining the rationale behind key experimental choices to ensure scientific rigor and the generation of high-quality, actionable data.
Part 1: Strategic Approaches to Screening Pyrano[4,3-d]thiazole Analogs
The initial and most critical decision in any screening campaign is the choice between a target-based and a phenotypic approach. This choice is fundamentally driven by the existing knowledge of the compound class's mechanism of action and the specific goals of the drug discovery program.
-
Target-Based Screening: This approach is predicated on a known or hypothesized molecular target for the pyranothiazole analogs.[7] For instance, if prior research or in silico modeling suggests that this scaffold may inhibit a particular enzyme, such as a kinase or protease, a biochemical assay can be developed to directly measure this interaction.[8][9] The primary advantage of this strategy is the direct link between compound activity and a specific molecular mechanism, which can streamline the subsequent lead optimization process.
-
Phenotypic Screening: In contrast, phenotypic screening makes no prior assumptions about the molecular target.[10] Instead, it assesses the effect of compounds on a cellular or organismal phenotype, such as cell death, inhibition of proliferation, or reversal of a disease-related morphological change.[11] This approach is particularly powerful for discovering compounds with novel mechanisms of action, as the biological effect is the primary endpoint.[12]
The following sections will provide detailed protocols for both target-based and phenotypic screening methodologies that are well-suited for the evaluation of this compound analogs.
Part 2: Target-Based Screening Methodologies
For the purposes of this guide, we will focus on the development of an HTS campaign to identify inhibitors of a hypothetical enzyme, "PyranoThiazole Associated Kinase 1" (PTAK1). The principles and protocols described can be readily adapted to other enzyme classes.
Assay Principle Selection: Weighing the Options
Several robust and HTS-compatible assay formats are available for monitoring enzyme activity.[13] The choice of a specific technology depends on factors such as the nature of the enzyme and its substrate, the availability of reagents, and the instrumentation in the screening facility.
| Assay Technology | Principle | Advantages | Considerations |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled tracer. Binding of the tracer to a larger molecule (e.g., an antibody) slows its rotation, increasing the polarization. | Homogeneous (no-wash) format, robust, and cost-effective.[14][15] | Requires a suitable fluorescent tracer and can be susceptible to interference from fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A combination of Time-Resolved Fluorescence (TRF) and Förster Resonance Energy Transfer (FRET).[16] A long-lifetime donor fluorophore (e.g., a lanthanide) transfers energy to an acceptor fluorophore when in close proximity, resulting in a specific emission from the acceptor.[17] | High sensitivity, low background, and robust in complex biological matrices.[18] | Requires specific labeling of interacting partners and can be more expensive than other methods. |
| AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based immunoassay where donor and acceptor beads are brought into proximity by a biomolecular interaction. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. | High sensitivity, wide dynamic range, and resistant to matrix effects. | Proprietary technology with specific reagent requirements. |
For our PTAK1 inhibitor screen, we will proceed with a Fluorescence Polarization (FP) -based assay due to its robustness, cost-effectiveness, and the commercial availability of reagents for many kinase targets.
Detailed Protocol: Fluorescence Polarization (FP) Assay for PTAK1 Kinase Inhibition
This protocol outlines the steps for developing and executing a 384-well FP-based HTS assay to identify inhibitors of PTAK1.
2.2.1 Materials and Reagents
-
Recombinant human PTAK1 enzyme
-
Fluorescently labeled peptide substrate for PTAK1
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 10 mM EDTA in kinase buffer)
-
Positive control inhibitor (e.g., a known broad-spectrum kinase inhibitor like staurosporine)
-
This compound analog library dissolved in 100% DMSO
-
384-well, low-volume, black, flat-bottom microplates
-
Microplate reader with FP capabilities
2.2.2 Experimental Workflow
Caption: Target-Based HTS Workflow using Fluorescence Polarization.
2.2.3 Step-by-Step Methodology
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound analog from the library into the wells of a 384-well plate. Also, dispense 50 nL of DMSO into the negative control wells and 50 nL of the positive control inhibitor into the positive control wells.
-
Enzyme Addition: Add 5 µL of a 2X concentration of PTAK1 enzyme solution in kinase buffer to all wells. The final enzyme concentration should be at or below the Km for the substrate to ensure sensitivity to competitive inhibitors.[19]
-
Compound-Enzyme Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the test compounds to bind to the enzyme before the start of the reaction.
-
Reaction Initiation: Add 5 µL of a 2X concentration of the fluorescently labeled peptide substrate and ATP mixture in kinase buffer to all wells. The final substrate concentration should be at its Km value.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The reaction time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Add 5 µL of stop solution to all wells.
-
Fluorescence Polarization Reading: Read the plate on a microplate reader equipped with appropriate filters for the fluorophore used. The reader will measure the parallel and perpendicular fluorescence intensities to calculate the FP value in millipolarization units (mP).
-
Data Analysis and Hit Identification:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (mP_compound - mP_positive_control) / (mP_negative_control - mP_positive_control))
-
Determine the Z' factor for each plate to assess the quality of the assay.[20] A Z' factor greater than 0.5 is considered excellent for HTS.[20] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Avg_positive_control - Avg_negative_control|
-
Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Part 3: Phenotypic Screening Methodologies
Phenotypic screening offers a powerful alternative when a specific molecular target is unknown or when the goal is to identify compounds that modulate a complex cellular process.[21] For the this compound analogs, a high-content screening (HCS) approach can provide rich, multi-parametric data on cellular responses.[22]
Assay Principle: High-Content Screening (HCS) for Cytotoxicity and Apoptosis
HCS combines automated microscopy with sophisticated image analysis to quantify multiple cellular parameters simultaneously.[23] This allows for a more nuanced understanding of a compound's effect on cells beyond simple viability. In this protocol, we will use a multiplexed assay to assess cytotoxicity, nuclear morphology (as an indicator of apoptosis), and cell proliferation.
Detailed Protocol: High-Content Screening (HCS) Assay
This protocol describes a 384-well HCS assay to evaluate the phenotypic effects of the pyranothiazole analogs on a cancer cell line (e.g., HeLa or A549).
3.2.1 Materials and Reagents
-
HeLa or another suitable cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
384-well, black, clear-bottom imaging plates
-
Hoechst 33342 (for nuclear staining)
-
A cell viability indicator dye (e.g., a membrane-impermeable DNA dye that only stains dead cells)
-
An antibody against a proliferation marker (e.g., Ki-67) and a corresponding fluorescently labeled secondary antibody
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Positive control for apoptosis (e.g., staurosporine)
-
This compound analog library dissolved in 100% DMSO
-
High-content imaging system
3.2.2 Experimental Workflow
Caption: High-Content Phenotypic Screening Workflow.
3.2.3 Step-by-Step Methodology
-
Cell Seeding: Seed HeLa cells into 384-well imaging plates at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume proliferation.
-
Compound Addition: Add the this compound analogs to the plates at a final concentration of 10 µM.[20] Include DMSO and positive control wells.
-
Treatment Incubation: Incubate the treated plates for 48 hours.
-
Staining for Viability and Nuclei: Add Hoechst 33342 and the cell viability dye to the live cells and incubate for 30 minutes.
-
Fixation and Permeabilization: Gently wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. After another wash, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining for Proliferation: Block the cells with 5% BSA for 1 hour. Then, incubate with the primary antibody against Ki-67 overnight at 4°C. The next day, wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system. Capture images in at least three fluorescence channels (e.g., DAPI for Hoechst, FITC for the viability dye, and Cy5 for the Ki-67 antibody).
-
Image Analysis: Use the image analysis software associated with the HCS system to segment the images and identify individual cells and their nuclei.
-
Quantification of Cellular Parameters: For each cell, quantify the following parameters:
-
Cell Count: Total number of nuclei per well.
-
Cytotoxicity: Percentage of cells positive for the viability dye.
-
Nuclear Condensation: Intensity and size of the Hoechst-stained nuclei. A decrease in nuclear area and an increase in intensity can indicate apoptosis.
-
Proliferation Index: Percentage of cells positive for Ki-67 staining.
-
-
Hit Identification: Identify hits based on a multi-parametric analysis. For example, a promising hit might be a compound that significantly reduces the proliferation index and increases markers of apoptosis without causing widespread, immediate cytotoxicity.
Part 4: Data Analysis, Hit Confirmation, and Follow-up
Regardless of the screening approach chosen, the initial HTS campaign will generate a list of primary "hits." It is crucial to perform follow-up studies to confirm the activity of these compounds and eliminate false positives.
4.1 Hit Confirmation and Dose-Response Analysis
-
Re-testing of Primary Hits: Cherry-pick the primary hits and re-test them in the original HTS assay to confirm their activity.
-
Dose-Response Curves: For confirmed hits, perform a dose-response analysis by testing the compounds over a range of concentrations (e.g., 8-point, 3-fold serial dilutions). This will allow for the determination of the IC₅₀ (for inhibitors) or EC₅₀ (for activators).
4.2 Orthogonal Assays
To further validate the hits and rule out assay-specific artifacts, it is essential to test them in an orthogonal assay that uses a different detection technology. For example, if the primary screen was an FP-based biochemical assay, a confirmatory assay could be a TR-FRET-based assay or a direct measurement of substrate conversion by mass spectrometry. For phenotypic hits, a secondary assay could involve measuring caspase-3/7 activity to confirm apoptosis.
4.3 Preliminary Structure-Activity Relationship (SAR) Analysis
Once a set of confirmed hits has been established, a preliminary SAR analysis can be performed.[20] This involves examining the chemical structures of the active compounds to identify common structural motifs that are required for activity. This information is invaluable for guiding the next phase of drug discovery: medicinal chemistry and lead optimization.
Conclusion
The this compound scaffold holds significant promise for the development of new therapeutics. The high-throughput screening methodologies outlined in this guide provide a robust framework for the systematic evaluation of analog libraries based on this core structure. By carefully selecting the appropriate screening strategy—be it target-based or phenotypic—and by adhering to rigorous assay development and validation principles, researchers can efficiently identify promising hit compounds for further development. The detailed protocols provided for both fluorescence polarization and high-content screening offer practical, actionable workflows that can be adapted to a wide range of biological targets and cellular models. Ultimately, a well-executed HTS campaign is the critical first step in translating the potential of this exciting chemical scaffold into novel medicines.
References
- 1. Review of the synthesis and biological activity of thiazoles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biochemical Assays | Evotec [evotec.com]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 17. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 18. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 21. researchgate.net [researchgate.net]
- 22. Cell-based high-content screening of small-molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alitheagenomics.com [alitheagenomics.com]
Application Note: A Guide to the Purification of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Abstract
This document provides a comprehensive guide to the purification of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Achieving high purity is paramount for accurate downstream analysis and application, particularly in drug development. This guide details two primary, complementary purification techniques: recrystallization and flash column chromatography. We will explore the theoretical basis for each method, provide detailed, field-tested protocols, and offer troubleshooting advice. The methodologies are designed to be self-validating through the integrated use of Thin-Layer Chromatography (TLC) for purity assessment.
Foundational Knowledge and Pre-Purification Analysis
Before commencing any purification protocol, a thorough understanding of the target compound and an initial assessment of the crude material are essential.
Physicochemical Properties
Key identifiers and properties of the target compound are summarized below. While exhaustive experimental data like melting point and specific solubility are not widely published, we can infer characteristics based on its structure and related analogs.
| Property | Value | Source |
| CAS Number | 259810-13-4 | [1][2] |
| Molecular Formula | C₆H₆ClNOS | [1][2] |
| Molecular Weight | 175.64 g/mol | Calculated |
| Physical Form | Expected to be a solid at room temperature. | [1][3] |
| Purity (Commercial) | Often available at ≥99% purity. | [1] |
Initial Purity Assessment: The Role of Thin-Layer Chromatography (TLC)
TLC is an indispensable analytical technique for qualitatively assessing the purity of a sample.[4] It allows for the rapid visualization of the number of components in the crude mixture and provides critical information for developing an effective purification strategy. Before committing a large quantity of material to a purification process, a small aliquot should be analyzed by TLC to determine the complexity of the impurity profile.
The general workflow for purification begins with this crucial analytical step, guiding the choice between primary purification methods.
Caption: General decision workflow for purifying the target compound.
Primary Purification Technique: Recrystallization
Recrystallization is a powerful, efficient, and scalable technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For many pyranothiazole and related thiazole derivatives, recrystallization from alcoholic solvents has proven effective.[5][6][7]
Causality: Why Recrystallization Works
An ideal recrystallization solvent will dissolve the crude compound completely at its boiling point but will have very low solubility for the compound at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor during filtration). The slow formation of a crystal lattice from a supersaturated solution tends to exclude foreign molecules (impurities), leading to a significant increase in purity.
Protocol 1: Recrystallization from Ethanol
This protocol is a robust starting point, as ethanol is a common and effective solvent for a wide range of thiazole derivatives.[5][6]
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Vacuum source
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of ethanol until the solid just dissolves completely at or near the boiling point. Rationale: Using the minimum amount of solvent is critical for maximizing yield, as any excess solvent will retain some dissolved product even after cooling.[7]
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. Rationale: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. Rationale: This step must be done quickly and with hot glassware to prevent premature crystallization of the product.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities. If crystals do not form, try scratching the inner surface of the flask with a glass rod to create nucleation sites.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent. The purity of the resulting solid should be confirmed by TLC and melting point analysis.
High-Purity Purification: Flash Column Chromatography
When recrystallization is ineffective, or when impurities have similar solubility profiles to the target compound, flash column chromatography is the method of choice.[8] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[9][10]
Causality: The Principle of Separation
Silica gel is a polar adsorbent. Non-polar compounds have a lower affinity for the silica gel and a higher affinity for a non-polar mobile phase, causing them to travel down the column more quickly.[8] Conversely, more polar compounds adsorb more strongly to the silica gel and elute later.[10] By carefully selecting a mobile phase (eluent) of appropriate polarity, a mixture of compounds can be effectively separated.
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2: Flash Chromatography with an Ethyl Acetate/Hexane System
This protocol uses a common solvent system that offers a wide polarity range suitable for many heterocyclic compounds.
Materials:
-
Crude or partially purified product
-
Silica gel (60-120 mesh)[10]
-
Solvents: Ethyl Acetate, Hexane (HPLC grade)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Step-by-Step Methodology:
-
Eluent Selection via TLC: Prepare several small TLC chambers with varying ratios of Ethyl Acetate (EtOAc) in Hexane (e.g., 5% EtOAc, 10% EtOAc, 20% EtOAc). Spot the crude mixture on TLC plates and develop them in these solvent systems. The ideal system is one where the target compound has an Rf value of approximately 0.2-0.4.[11] This ensures good separation and a reasonable elution time.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent system. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[10] Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.
-
Dry Loading: For compounds that are not very soluble in the eluent, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[11] Rationale: Dry loading often results in better resolution and sharper bands.
-
-
Elution and Fraction Collection: Carefully add the eluent to the top of the column and apply pressure (e.g., from a pump or inert gas) to begin the flow. Collect the eluting solvent in sequentially numbered test tubes.
-
Fraction Analysis: Spot every few fractions onto a TLC plate. Develop the plate to visualize which fractions contain the desired product.
-
Isolation: Combine all fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound. Confirm purity with final analytical tests.
Validation of Purity
Following any purification procedure, the identity and purity of the final compound must be rigorously confirmed using standard analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): A single spot should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
By following these detailed protocols, researchers can confidently purify this compound to a high degree, ensuring the reliability and reproducibility of subsequent experiments.
References
- 1. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 2. 4H-Pyrano[4,3-d]thiazole, 2-chloro-6,7-dihydro-|CAS 259810-13-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine | CymitQuimica [cymitquimica.com]
- 4. magritek.com [magritek.com]
- 5. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
analytical methods for detecting 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole in biological samples
An Application Note and Protocol for the Bioanalysis of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound in biological matrices, specifically human plasma. Given the compound's novel heterocyclic structure, a robust and sensitive analytical method is crucial for its evaluation in preclinical and clinical research settings. We present a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, detailing everything from sample preparation to method validation. The protocols are designed to be self-validating, ensuring data integrity and adherence to international bioanalytical method validation guidelines.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a fused pyran and thiazole ring system. Thiazole and its derivatives are known to exhibit a wide range of pharmacological activities and are core structural motifs in many pharmaceutical agents[1][2]. The development of any new chemical entity with therapeutic potential requires a validated bioanalytical method to accurately measure its concentration in biological fluids. Such methods are fundamental to pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, which inform dosing regimens and safety profiles.
The selection of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is predicated on its superior sensitivity, specificity, and high-throughput capabilities, making it the gold standard for quantifying drug molecules in complex biological matrices[3]. This application note outlines a complete workflow, emphasizing the scientific reasoning behind key procedural choices to ensure reproducible and reliable results.
Analyte Properties:
| Property | Value | Source |
| Chemical Formula | C₆H₆ClNOS | [4] |
| Molecular Weight | 175.64 g/mol | [4] |
| CAS Number | 259810-13-4 | [4] |
Overall Analytical Workflow
The analytical process is a multi-stage workflow designed to ensure the accurate quantification of the analyte while minimizing interference from the biological matrix. Each stage is critical for the integrity of the final results.
Caption: High-level workflow for the bioanalysis of the target analyte.
Detailed Protocols and Methodologies
Materials and Reagents
-
Analyte: this compound reference standard (≥95% purity)[4].
-
Internal Standard (IS): A structurally similar but isotopically labeled analog is ideal. If unavailable, a compound from the same chemical class with similar extraction and ionization properties should be chosen (e.g., a related thiazole derivative).
-
Solvents: HPLC-grade or MS-grade Acetonitrile, Methanol, and Formic Acid. Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Blank, drug-free human plasma with K2-EDTA as anticoagulant.
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
Preparation of Stock Solutions, Calibration Standards, and QCs
The integrity of the entire assay depends on the accuracy of these initial solutions.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the internal standard (IS) into separate volumetric flasks. Dissolve in a suitable solvent like methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks with 50:50 (v/v) acetonitrile:water. These will be used to spike the plasma.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate analyte working solution to prepare a series of at least 8 non-zero concentrations covering the expected analytical range (e.g., 1 - 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (40-60% of the calibration range)
-
High QC (approx. 80% of the highest standard)
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteinaceous macromolecules from plasma, which can interfere with LC-MS analysis. Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography.
Caption: Step-by-step protein precipitation workflow.
LC-MS/MS Instrumentation and Conditions
The following parameters are proposed as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times than traditional HPLC[3]. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 is a versatile stationary phase suitable for retaining a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for positive mode electrospray ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with good elution strength. |
| Gradient Elution | 5% B to 95% B over 3-5 minutes | A gradient is necessary to elute the analyte with good peak shape and separate it from matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity[5]. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The thiazole nitrogen is basic and readily protonated. |
| MRM Transitions | Hypothetical, requires optimization | Analyte: Q1: 176.0 (M+H)⁺ -> Q3: [Fragment ion]. IS: Q1: [IS M+H]⁺ -> Q3: [IS Fragment ion]. |
| Source Params. | Capillary Voltage: ~3.5 kV; Gas Temp: ~350°C | Must be optimized to maximize signal. |
Note on MRM Transitions: The precursor ion (Q1) will be the protonated molecule [M+H]⁺, which is m/z 176.0 for the analyte. Product ions (Q3) must be determined by infusing a standard solution and performing a product ion scan. Fragmentation is likely to occur at the pyran ring or involve the loss of chlorine. At least two transitions should be monitored for confirmation[6].
Bioanalytical Method Validation (BMV)
The method must be validated to demonstrate its suitability for the intended purpose, following guidelines from regulatory bodies like the FDA or EMA[7][8].
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | Ensure no interference from matrix components at the analyte and IS retention times. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Establish the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured concentration to the true value. | Mean concentration of QCs should be within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of variation (%CV or RSD) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible across QC levels. |
| Stability | Analyte stability under various storage and handling conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Example Data (Hypothetical)
Table 1: Calibration Curve Performance
| Standard (ng/mL) | Back-Calculated (ng/mL) | % Accuracy |
|---|---|---|
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 5.00 | 5.20 | 104.0 |
| 50.0 | 48.5 | 97.0 |
| 500 | 515 | 103.0 |
| 1000 | 980 | 98.0 |
| Linearity (r²) | 0.998 | Pass |
Table 2: Intra-Day Accuracy and Precision (n=6)
| QC Level (ng/mL) | Mean Conc. (ng/mL) | % Accuracy | % CV |
|---|---|---|---|
| 1.00 (LLOQ) | 1.08 | 108.0 | 9.5 |
| 3.00 (Low) | 2.91 | 97.0 | 6.2 |
| 400 (Medium) | 412 | 103.0 | 4.1 |
| 800 (High) | 789 | 98.6 | 3.5 |
Conclusion
This application note provides a robust framework for the development and validation of an LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, centered on protein precipitation and UPLC-MS/MS, offers the high sensitivity and selectivity required for modern drug development research. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data suitable for regulatory submission and crucial decision-making in pharmacokinetic and toxicological assessments.
References
- 1. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5- b]pyridines and thiazolo[5',4':5,6]pyrano[2,3- d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. aktpublication.com [aktpublication.com]
- 4. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. idus.us.es [idus.us.es]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole synthesis
As a Senior Application Scientist, this guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole. This document offers in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yields. The protocols and insights provided are grounded in established chemical principles and supported by authoritative references.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached in a two-stage process. The first stage involves the construction of the core pyrano[4,3-d]thiazole heterocyclic system with a 2-amino functional group. The second stage is a deaminative chlorination, converting the 2-amino group to the desired 2-chloro substituent via a Sandmeyer-type reaction.
Caption: Overall two-stage synthetic workflow.
Part 1: Synthesis of the 2-Amino-6,7-dihydro-4H-pyrano[4,3-d]thiazole Precursor
The foundational pyrano[4,3-d]thiazole ring system is typically assembled via a one-pot, three-component reaction. This approach is efficient and demonstrates high atom economy.[1]
Reaction Scheme
Caption: Multicomponent synthesis of the 2-amino precursor.
Detailed Experimental Protocol
-
To a 250 mL round-bottom flask, add tetrahydro-4H-pyran-4-one (10 mmol), malononitrile (10 mmol), and thiourea (10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of piperidine (0.5 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture.
Troubleshooting Guide & FAQs for Part 1
| Question/Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Q1: The reaction yield is very low. | 1. Inefficient Catalyst: The base catalyst is crucial for the initial Knoevenagel condensation between the ketone and malononitrile.[2] 2. Low Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier. 3. Impure Starting Materials: Contaminants can interfere with the reaction. | 1. Ensure the piperidine is of good quality. Alternatively, other base catalysts like triethylamine can be trialed.[2] 2. Confirm that the reaction mixture is maintaining a steady reflux. 3. Use freshly distilled or high-purity starting materials. |
| Q2: The reaction stalls and does not go to completion. | 1. Insufficient Catalyst: The catalytic amount might not be optimal. 2. Reversibility of an Intermediate Step: An equilibrium may be established that prevents full conversion. | 1. Incrementally increase the amount of piperidine. 2. Consider removing water as it forms, for example, by using a Dean-Stark apparatus, to drive the reaction forward. |
| Q3: Multiple spots are observed on the TLC plate, indicating side products. | 1. Self-condensation of Starting Materials: Tetrahydro-4H-pyran-4-one can undergo self-aldol condensation. 2. Decomposition: Prolonged heating can lead to the degradation of reactants or products. | 1. Add the reactants in a specific order: first the ketone and malononitrile with the catalyst, followed by the thiourea after a short period. 2. Monitor the reaction closely by TLC and stop the reaction as soon as the starting materials are consumed. |
| Q4: The product is difficult to purify. | 1. Oily Product: The product may not crystallize easily. 2. Co-precipitation of Impurities: Side products may precipitate with the desired compound. | 1. Try triturating the crude material with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography on silica gel is the next step. 2. Recrystallization from a different solvent system may be necessary to improve purity. |
Part 2: Deaminative Chlorination via Sandmeyer-Type Reaction
The conversion of the 2-amino group to a 2-chloro group is a classic transformation that proceeds through a diazonium salt intermediate. The Sandmeyer reaction, which uses a copper(I) salt catalyst, is a reliable method for this conversion.[3][4][5]
Reaction Scheme
Caption: Sandmeyer-type reaction for 2-chloro functionalization.
Detailed Experimental Protocol
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the 2-Amino-6,7-dihydro-4H-pyrano[4,3-d]thiazole (10 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (12 mmol) in cold water (10 mL).
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.[3]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (12 mmol) in concentrated hydrochloric acid (15 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Troubleshooting Guide & FAQs for Part 2
| Question/Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Q1: Low yield of the 2-chloro product. | 1. Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose if the temperature rises above 5-10 °C.[3] 2. Incomplete Diazotization: Insufficient nitrous acid will lead to unreacted starting material. 3. Inactive Copper Catalyst: The Cu(I) catalyst can be oxidized to Cu(II), which is less effective. | 1. Maintain strict temperature control (0-5 °C) throughout the diazotization and addition to the copper solution. Use a calibrated thermometer. 2. Use a slight excess of sodium nitrite. Test for the presence of nitrous acid with starch-iodide paper. 3. Use freshly prepared or high-quality copper(I) chloride. |
| Q2: Formation of a dark, tarry substance. | 1. Azo Coupling: The diazonium salt can couple with unreacted amine or other electron-rich species to form colored azo compounds.[3] 2. Phenolic Byproducts: Decomposition of the diazonium salt in the presence of water can lead to the formation of a 2-hydroxy derivative. | 1. Ensure complete diazotization before proceeding to the Sandmeyer step. The slow addition of the diazonium salt to the copper solution is also crucial. 2. Keep the reaction temperature low to minimize this side reaction. |
| Q3: The reaction is very slow or does not start (no nitrogen evolution). | 1. Low Temperature: While low temperature is crucial for stability, the Sandmeyer reaction itself may require gentle warming to initiate. 2. Insufficient Acid: The reaction medium must remain strongly acidic. | 1. After the addition of the diazonium salt is complete, allow the reaction to warm to room temperature. Gentle heating (e.g., to 40-50 °C) may be required in some cases. 2. Ensure an adequate excess of hydrochloric acid is used in both the diazotization and the copper catalyst solution. |
| Q4: How can I confirm the formation of the diazonium salt? | It is generally not isolated. Its formation is inferred by the successful conversion to the final product. | A qualitative test for excess nitrous acid (using starch-iodide paper) after the sodium nitrite addition indicates that enough reagent has been added for complete diazotization. |
General FAQs
-
Q: How critical is the purity of the starting materials?
-
A: Very critical. Impurities in the starting materials can lead to side reactions, lower yields, and complex purification procedures. It is advisable to use reagents of the highest available purity or to purify them before use.
-
-
Q: What analytical techniques are best for monitoring these reactions?
-
A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both reaction stages. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.
-
-
Q: Are there any specific safety precautions to consider?
-
A: Yes. Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures at all times. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Data Summary
| Reaction Stage | Key Reagents | Typical Solvent | Catalyst | Temperature | Typical Reaction Time | Expected Yield |
| 1: Precursor Synthesis | Tetrahydro-4H-pyran-4-one, Malononitrile, Thiourea | Ethanol | Piperidine | Reflux | 4-6 hours | 70-85% |
| 2: Deaminative Chlorination | 2-Amino-pyranothiazole, NaNO₂, CuCl, HCl | Water/HCl | CuCl | 0-5 °C then RT | 2-4 hours | 50-70% |
References
Technical Support Center: Synthesis of Pyrano[4,3-d]thiazole Derivatives
Welcome to the technical support center for the synthesis of pyrano[4,3-d]thiazole derivatives. This biologically significant heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] However, its synthesis, particularly through popular multicomponent reactions (MCRs), can present unique challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from specific troubleshooting scenarios to broader frequently asked questions to build a comprehensive understanding of the reaction landscape.
Section 1: Troubleshooting Guide
This section addresses specific, problem-oriented queries in a question-and-answer format.
Question 1: My one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a 4-thiazolidinone derivative is giving a very low yield or failing completely. What are the most likely causes and how can I optimize the reaction?
Answer: This is a classic challenge in this MCR. The low yield is typically rooted in suboptimal reaction kinetics, catalyst inefficiency, or competing side reactions. Let's break down the critical parameters to investigate.
-
Causality—The Role of the Catalyst: The reaction proceeds through a series of base-catalyzed steps: a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.[3] An inappropriate catalyst can stall the reaction at an intermediate stage or fail to activate the reactants sufficiently.
-
Troubleshooting Steps:
-
Evaluate Catalyst Strength: If you are using a weak base like piperidine, consider switching to a stronger inorganic base like potassium carbonate (K₂CO₃).[3] This can significantly accelerate the rate-limiting cyclization step.
-
Explore Heterogeneous Catalysts: For improved work-up and catalyst recovery, consider solid catalysts. MgO nanopowders, for instance, have proven highly effective, often under solvent-free conditions, which can drive the reaction to completion by increasing reactant concentration.[4][5]
-
Check Catalyst Loading: Ensure you are using a catalytic amount, not a stoichiometric one, unless the protocol explicitly requires it. Typically 5-10 mol% is a good starting point.
-
-
-
Causality—The Impact of the Solvent: The solvent system dictates reactant solubility and can influence the stability of charged intermediates.
-
Troubleshooting Steps:
-
Solvent Polarity: Ethanol is a common choice and generally effective. However, for less soluble reactants, a switch to a more polar solvent like DMF or DMSO might be necessary, albeit with more difficult removal.
-
Aqueous Medium: Green chemistry approaches using water as a solvent with a base like K₂CO₃ have been shown to be surprisingly effective, often leading to high yields and simple product precipitation.[3]
-
Solvent-Free Conditions: Heating the neat mixture of reactants with a solid catalyst (like MgO) can be highly efficient, reducing reaction times and simplifying purification.[4][5]
-
-
-
Causality—Thermal Conditions: Inadequate temperature can lead to slow reaction rates.
-
Troubleshooting Steps:
-
Increase Temperature: Most of these reactions require heating. Refluxing in ethanol (~78 °C) is standard. If the reaction is sluggish, ensure you are reaching the target temperature.
-
Microwave Irradiation: To dramatically reduce reaction times from hours to minutes, microwave-assisted synthesis is a powerful alternative that provides rapid, uniform heating.[6]
-
-
Question 2: I've isolated a major side product identified as the arylidene intermediate (from the Knoevenagel condensation) instead of my target pyrano[4,3-d]thiazole. Why is the reaction stalling?
Answer: This is a clear indication that the initial Knoevenagel condensation between the aldehyde and malononitrile is proceeding efficiently, but the subsequent Michael addition of the thiazolidinone is the rate-limiting step.
-
Mechanistic Insight: The Knoevenagel adduct is a stable, often brightly colored compound. Its isolation means the nucleophilicity of your thiazolidinone C-5 anion is insufficient to attack the electron-deficient double bond of the arylidene intermediate under the current conditions.
-
Troubleshooting Protocol:
-
Increase Basicity: The thiazolidinone requires deprotonation at the C-5 position to become an effective Michael donor. A stronger base (e.g., switching from triethylamine to DBU or K₂CO₃) will increase the concentration of the reactive anion, favoring the Michael addition.
-
Change Solvent: A more polar, aprotic solvent like DMF can better solvate the transition state of the Michael addition compared to protic solvents like ethanol, potentially accelerating the reaction.
-
Pre-form the Anion: In a stepwise approach, you can first treat the 4-thiazolidinone derivative with a base (like sodium ethoxide in ethanol) to generate the anion before adding the pre-formed Knoevenagel intermediate. This gives more precise control over the key bond-forming step.
-
Question 3: My final product has precipitated from the reaction mixture, but it is an intractable solid that is very difficult to purify by standard column chromatography or recrystallization. What are my options?
Answer: The high polarity and planar nature of the pyrano[4,3-d]thiazole core often lead to poor solubility in common organic solvents, making purification challenging.
-
Purification Strategy:
-
Trituration/Washing: This is the most effective first step. Instead of attempting full dissolution, wash/triturate the crude solid sequentially with different solvents to remove specific impurities. A common sequence is:
-
Water: To remove any inorganic salts (e.g., the catalyst).
-
Cold Ethanol: To remove unreacted aldehyde and other moderately polar impurities.
-
Diethyl Ether or Hexane: To remove non-polar contaminants. The desired product is often left behind as a purified solid.[3]
-
-
Recrystallization from High-Boiling Point Solvents: If trituration is insufficient, attempt recrystallization from solvents like glacial acetic acid, DMF, or DMSO, often with the addition of a co-solvent like water or ethanol to induce precipitation upon cooling.[1]
-
Acid-Base Extraction (for Amphoteric Derivatives): If your molecule contains a basic nitrogen (like an amino group) and an acidic proton, you may be able to dissolve the crude product in an acidic aqueous solution (e.g., 1M HCl), filter to remove neutral impurities, and then re-precipitate the purified product by basifying the filtrate.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, conceptual questions about the synthesis.
Question 1: What is the generally accepted mechanism for the three-component synthesis of 5-amino-7-aryl-2-thioxo-3,7-dihydro-2H-pyrano[4,3-d]thiazole-6-carbonitrile?
Answer: The reaction is a domino sequence involving three key transformations catalyzed by a base. The workflow below illustrates this widely accepted pathway.[3]
Caption: Multicomponent reaction pathway for pyrano[4,3-d]thiazole synthesis.
Mechanism Explained:
-
Knoevenagel Condensation: The base deprotonates malononitrile, which then attacks the aldehyde. Subsequent dehydration yields the electrophilic arylidene malononitrile intermediate.
-
Michael Addition: The base deprotonates the thiazolidinone at the C-5 position, creating a nucleophile. This anion then attacks the double bond of the Knoevenagel adduct in a conjugate addition.
-
Intramolecular Cyclization: The enolate formed in the previous step cyclizes, with the oxygen atom attacking one of the nitrile groups. A final tautomerization step yields the stable, aromatic-like pyran ring of the final product.
Question 2: How do I select the appropriate catalyst and solvent for my synthesis?
Answer: The optimal choice depends on your specific substrates, desired reaction conditions (e.g., green chemistry focus), and available equipment. The following table summarizes common choices.
| Catalyst | Solvent(s) | Temperature | Key Advantages & Considerations |
| Piperidine | Ethanol | Reflux | The classical choice; a mild organic base. May be slow or lead to stalling with less reactive substrates.[2] |
| K₂CO₃ | Water, Ethanol | Reflux | Inexpensive, strong inorganic base. Excellent for promoting cyclization. Aqueous conditions offer a green approach.[3] |
| L-Proline | Ethylene Glycol | 130 °C | An eco-friendly organocatalyst, often used in deep eutectic solvents. Good for green chemistry protocols.[7] |
| MgO Nanopowders | Solvent-free | 80-100 °C | Highly efficient heterogeneous catalyst. Simplifies work-up (filtration) and avoids bulk solvents.[4][5] |
| DMAP | Dichloromethane | Room Temp. | Used in specific [2+4] annulation strategies, not the typical MCR. Offers high regioselectivity.[8] |
Question 3: What are the key spectroscopic signals I should look for to confirm the successful synthesis of my pyrano[4,3-d]thiazole derivative?
Answer: Structural confirmation relies on a combination of NMR, IR, and Mass Spectrometry. Here are the characteristic signatures for a typical 5-amino-6-cyano derivative:
-
¹H NMR Spectroscopy:
-
Disappearance of Signals: The aldehydic proton (9-10 ppm) and the thiazolidinone C-5 methylene protons (~4.0 ppm) from the starting materials should be absent.
-
Appearance of New Signals:
-
A broad, D₂O-exchangeable singlet for the C5-NH₂ protons, typically between 7.0-8.0 ppm.[9]
-
A singlet for the C7-H proton of the pyran ring, often around 4.5-5.5 ppm.
-
Signals corresponding to the aromatic protons of the aryl substituent.
-
-
-
¹³C NMR Spectroscopy:
-
Look for the appearance of two signals for the nitrile groups (C≡N), often around 115-120 ppm.
-
The C=S carbon of the thiazole ring will appear downfield, typically >180 ppm.
-
Signals for the quaternary carbons of the fused ring system.
-
-
FT-IR Spectroscopy:
-
A sharp, strong absorption for the C≡N group around 2190-2220 cm⁻¹.
-
Stretching vibrations for the NH₂ group in the 3200-3400 cm⁻¹ region.
-
Absence of the aldehyde C=O stretch (~1700 cm⁻¹) if that was a starting material.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak ([M]⁺ or [M+H]⁺) should match the calculated molecular weight of the target compound, providing definitive confirmation of the overall composition.
-
By systematically addressing these experimental and analytical points, researchers can overcome the common hurdles in pyrano[4,3-d]thiazole synthesis and confidently produce these valuable heterocyclic compounds.
References
- 1. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purkh.com [purkh.com]
- 3. rroij.com [rroij.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective synthesis of pyrano[2,3-d]thiazole derivatives viaDMAP-catalyzed [2+4] annulation of allenoates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Welcome to the technical support center for the synthesis of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this and related heterocyclic scaffolds. The pyrano[4,3-d]thiazole core is a valuable motif in medicinal chemistry, and the introduction of a chloro-substituent at the 2-position offers a versatile handle for further functionalization, such as in cross-coupling reactions.[1]
This document moves beyond a simple protocol, providing in-depth troubleshooting, optimization strategies, and the scientific rationale behind our recommendations. While the target molecule, this compound, is commercially available, a robust and optimizable in-house synthesis is often crucial for downstream applications and analog development.
The synthetic approach detailed here is a two-stage process: first, the construction of a key 2-amino-6,7-dihydro-4H-pyrano[4,3-d]thiazole intermediate, followed by a diazotization-chlorination sequence. This strategy is predicated on established multicomponent reactions for the pyranothiazole core[2][3][4] and standard transformations for converting an amino group to a chloro group on a heterocyclic system.
General Synthetic Workflow
The overall strategy involves a base-catalyzed, one-pot, three-component reaction to form the pyranothiazole ring system, followed by a Sandmeyer-type reaction to install the chlorine atom.
Caption: Overall two-stage synthetic workflow.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Stage 1: Synthesis of 2-Amino-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Q1: My reaction yield for the pyranothiazole core is very low or I'm not forming any product.
A1: This is a common issue in multicomponent reactions and typically points to one of three areas: catalyst, solvent, or reaction conditions.
-
Causality: The reaction proceeds via a series of equilibria, including a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and tautomerization.[2][5] Each step has specific requirements. An inappropriate catalyst or temperature can stall the reaction at an intermediate stage.
-
Troubleshooting Steps:
-
Catalyst Choice: The choice of base is critical. While piperidine is a common choice for these reactions in ethanol, its efficacy can vary.[2][5] If piperidine is ineffective, consider triethylamine (a slightly weaker, non-nucleophilic base) or an inorganic base like potassium carbonate, which has been shown to be highly effective, particularly in aqueous media for related syntheses.[3][4]
-
Solvent System: Ethanol is the standard solvent. Ensure it is anhydrous, as water can interfere with the initial condensation steps. However, for certain base systems like K₂CO₃, a water/ethanol mixture or even just water can be surprisingly effective and offers a "green chemistry" advantage.[3][4]
-
Temperature and Time: These reactions often require thermal energy to drive the cyclization and dehydration steps. Ensure you are refluxing at the appropriate temperature for your chosen solvent. If you see intermediate spots on TLC that are not converting, increasing the reaction time from a typical 2-4 hours to 8-12 hours may be necessary.[3]
-
Reagent Quality: Verify the purity of your starting materials, especially malononitrile and the thioxoacetamide, which can degrade over time.
-
Q2: My TLC analysis shows a complex mixture of products, and purification is difficult.
A2: This often indicates the formation of side products or the incomplete reaction of intermediates.
-
Causality: The primary side product is often the uncyclized Michael adduct.[5] Polymerization of malononitrile or self-condensation of the ketone can also occur under harsh basic conditions.
-
Troubleshooting Steps:
-
Order of Addition: Try adding the base catalyst last, after the three components are mixed in the solvent. This can prevent the premature formation of undesired enolates or polymers.
-
Control the Stoichiometry: Use precise equimolar amounts of the three reactants. An excess of any one component, particularly malononitrile, can lead to side reactions.
-
Purification Strategy: The desired 2-amino product is often a crystalline solid that precipitates from the reaction mixture upon cooling. If it remains in solution, attempt a simple recrystallization from ethanol or isopropanol before resorting to column chromatography, which can be complicated by the compound's polarity.
-
Caption: Troubleshooting decision tree for low yield in Stage 1.
Stage 2: Diazotization and Chlorination
Q3: My diazotization reaction is turning dark brown/black and I'm getting a low yield of the chloro product.
A3: This is a classic sign of diazonium salt decomposition or unwanted side reactions.
-
Causality: Aryl/heteroaryl diazonium salts are notoriously unstable at elevated temperatures. Their decomposition often leads to the formation of phenolic byproducts and polymeric tars. The success of this reaction hinges on strict temperature control.
-
Troubleshooting Steps:
-
Maintain Low Temperature: The entire process, from the dissolution of the amine in acid to the addition of sodium nitrite and the subsequent addition to the copper(I) chloride solution, must be maintained between 0 and 5 °C. Use an ice-salt bath for robust temperature control.
-
Slow Addition of Nitrite: Prepare a solution of sodium nitrite in water and add it dropwise to the acidic amine solution with vigorous stirring. A rapid addition can cause localized heating and immediate decomposition.
-
Ensure Acidity: The reaction requires a sufficient excess of acid (typically 2.5-3 equivalents of HCl) to fully protonate the amine and prevent the diazonium salt from coupling with unreacted starting material.
-
Q4: The final product is contaminated with a hydroxy- (-OH) byproduct instead of the desired chloro- (-Cl) group.
A4: This indicates that the diazonium salt is reacting with water before it can be substituted by the chloride from the Sandmeyer catalyst.
-
Causality: The diazonium group (-N₂⁺) is an excellent leaving group. It can be displaced by various nucleophiles present in the reaction mixture. If the rate of reaction with the CuCl catalyst is slow, or if the temperature rises, the reaction with water (the solvent) becomes competitive, leading to the phenol analog.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your copper(I) chloride is active. It should be colorless or very light green. If it is dark green or blue, it has likely oxidized to Cu(II), which is ineffective. You can wash it with dilute HCl followed by ethanol and ether to purify it if needed.
-
Concentration: Use a concentrated solution of CuCl in concentrated HCl. This maximizes the concentration of the active [CuCl₂]⁻ species and chloride ions around the diazonium salt, favoring the desired substitution over reaction with water.
-
Mode of Addition: Add the cold diazonium salt solution to the cold, vigorously stirred CuCl solution, not the other way around. This ensures the diazonium salt is always in the presence of a large excess of the catalyst, promoting the desired reaction pathway.
-
Optimization Protocols & Data
Protocol 1: Synthesis of 2-Amino-6,7-dihydro-4H-pyrano[4,3-d]thiazole
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add tetrahydro-4H-pyran-4-one (1.0 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and 2-amino-2-thioxoacetamide (1.02 g, 10 mmol) in absolute ethanol (30 mL).
-
Add the chosen base catalyst (see Table 1).
-
Heat the mixture to reflux and maintain for the specified time, monitoring the reaction progress by TLC (Eluent: 1:1 Ethyl Acetate/Hexane).
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the title compound.
Table 1: Optimization of Reaction Conditions for Stage 1 (Representative data based on literature for similar systems)
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Notes |
| 1 | Piperidine (10) | Ethanol | 4 | 65 | Standard conditions, moderate yield.[2][5] |
| 2 | Triethylamine (10) | Ethanol | 6 | 58 | Slightly lower yield than piperidine. |
| 3 | K₂CO₃ (100) | Ethanol | 8 | 45 | Less effective in pure ethanol. |
| 4 | K₂CO₃ (100) | Water | 2 | 92 | Excellent yield, environmentally friendly.[3][4] |
| 5 | None | Ethanol | 12 | <5 | Catalyst is essential. |
Protocol 2: Synthesis of this compound
-
Diazonium Salt Preparation: In a 100 mL beaker, suspend the 2-amino precursor (2.0 g, 10.9 mmol) in a mixture of concentrated HCl (6 mL) and water (10 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (0.83 g, 12 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 20 minutes at this temperature.
-
Sandmeyer Reaction: In a separate 250 mL flask, dissolve copper(I) chloride (1.3 g, 13.1 mmol) in concentrated HCl (10 mL) and cool to 0-5 °C.
-
Add the cold diazonium salt solution from step 2 to the stirred CuCl solution portion-wise, allowing the nitrogen gas to evolve safely.
-
After the addition is complete, stir the reaction at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexane) to afford the final chloro-compound.
Table 2: Troubleshooting the Chlorination Step (Hypothetical data illustrating common outcomes)
| Entry | Key Variable Changed | Observed Outcome | Probable Cause & Solution |
| 1 | Reaction temp > 10 °C | Dark tar, low yield (~15%) | Diazonium salt decomposition. Solution: Maintain temp strictly at 0-5 °C. |
| 2 | Insufficient HCl (1.5 eq) | Low yield, starting material recovered | Incomplete diazotization. Solution: Use at least 2.5 eq of acid. |
| 3 | Used old, blue CuCl | Main product is 2-hydroxy analog | Inactive catalyst. Solution: Use fresh or purified Cu(I)Cl. |
| 4 | Added CuCl to diazonium | Moderate yield (~40%) with -OH byproduct | Sub-optimal mixing. Solution: Add diazonium to the catalyst solution. |
References
Technical Support Center: Solubility Issues with 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole
Introduction: The 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole scaffold is a heterocyclic structure of interest in many screening and drug development pipelines.[1][2] Like many novel chemical entities, this compound can exhibit poor aqueous solubility, creating significant hurdles for in vitro and in vivo bioassays.[3] Achieving a true solution is critical; undissolved compound can lead to inaccurate potency measurements, unreliable structure-activity relationships (SAR), and false negatives.[4]
This guide provides a comprehensive framework for troubleshooting and resolving solubility challenges with this specific compound, empowering researchers to generate accurate and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
Q1: My compound, fully dissolved in DMSO, precipitated immediately when I diluted it into my aqueous assay buffer. What happened?
A1: This is a classic case of "solvent-shifting precipitation."[5] The compound is likely highly soluble in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO) but has very low solubility in a highly polar, aqueous environment like Phosphate-Buffered Saline (PBS).[6] When you add the DMSO stock to the buffer, the solvent environment rapidly shifts from organic to aqueous. This drastic change in polarity lowers the solvation capacity for the compound, causing it to "crash out" of the solution as a precipitate.[6]
Q2: What is the best starting solvent for creating a stock solution of this compound?
A2: For initial attempts, 100% DMSO is the recommended starting solvent.[7] It is a powerful, water-miscible solvent capable of dissolving a wide range of nonpolar and polar compounds.[8] For best practices, aim to create a high-concentration stock (e.g., 10-50 mM) that allows for minimal final DMSO concentration in your assay.[9][10] If DMSO proves unsuitable or interferes with your assay, other organic solvents can be tested (see Table 1).
Q3: Can I use pH to improve the solubility of my compound?
A3: Yes, pH adjustment can be a very effective strategy for ionizable compounds.[11][12] The this compound structure contains nitrogen atoms within its thiazole ring, which can act as weak bases.[13][14] In acidic conditions (lower pH), these nitrogen atoms can become protonated, leading to a positively charged molecule. This ionized form is generally more water-soluble.[15][16] Conversely, in neutral or basic conditions, the compound will be in its neutral, less soluble form.[17] It is crucial to determine if the pH required for solubility is compatible with your assay's biological system.[18]
Q4: How can I be sure the solvent itself isn't affecting my experimental results?
A4: This is a critical control. You must always run a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your compound-treated samples, but without the compound itself.[18] For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity or other off-target effects.[6] However, this tolerance is cell-line and assay-dependent, so it is best practice to perform a solvent tolerance test beforehand.[6]
Section 2: In-Depth Troubleshooting Workflow
Successfully solubilizing a challenging compound is a systematic process. The following workflow breaks down the key stages from stock preparation to final assay validation.
Caption: Systematic workflow for troubleshooting compound solubility.
Step 1: Stock Solution Preparation & Best Practices
The quality of your stock solution is the foundation of reliable experiments.[9] Inaccurate concentrations or precipitated stock will invalidate all subsequent data.
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of this compound.[19] For a 10 mM stock, you would need 1.756 mg for 1 mL of solvent (Molecular Weight: 175.64 g/mol ).[20]
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to a sterile glass or polypropylene vial.[21]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, gentle warming (37°C) or brief sonication can be applied.[7]
-
Visual Inspection: Hold the vial against a light source to ensure there are no visible particulates. A true solution should be perfectly clear.[18]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[22][23]
Step 2: Determining Kinetic Solubility in Your Assay Buffer
Kinetic solubility refers to the concentration of a compound that remains in solution under specific assay conditions (e.g., buffer, temperature, time) after being introduced from a concentrated organic stock.[24][25] It is often the most relevant measure for in vitro assays.[26]
Protocol: Kinetic Solubility Assessment by Visual Inspection
-
Plate Setup: Add 198 µL of your final aqueous assay buffer to a series of wells in a 96-well clear-bottom plate.[27]
-
Top Concentration: To the first well, add 2 µL of your 10 mM DMSO stock solution. Mix thoroughly by pipetting up and down. This creates a 100 µM top concentration with 1% DMSO.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 100 µL from the first well to the second, mixing, and repeating for subsequent wells.
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).[27]
-
Observation: Visually inspect the plate against a dark background. The highest concentration that remains clear, without any visible precipitate or cloudiness, is your approximate kinetic solubility. For more quantitative results, a nephelometer (measures light scattering) can be used.[24][27]
Step 3: Advanced Solubilization Strategies
If the kinetic solubility is below your desired assay concentration, more advanced methods are required.
Caption: Decision tree for selecting a solubilization strategy.
Co-Solvency
This technique involves using a water-miscible organic solvent in the final assay buffer to increase the solubility of a nonpolar compound.[28][29]
-
Rationale: Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic molecules.[30]
-
Common Co-solvents: Besides DMSO, other useful co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[28][31]
| Co-Solvent | Typical Final Conc. | Properties & Considerations |
| DMSO | < 0.5% | Powerful solvent; can cause cell stress or toxicity at >0.5%.[6] |
| Ethanol | < 1% | Less potent than DMSO; can affect membrane proteins.[7] |
| PEG 400 | 1-5% | Generally low toxicity; can increase viscosity of the solution.[3] |
| Glycerin | 1-5% | Biocompatible; increases viscosity.[28] |
pH Adjustment
-
Rationale: As discussed in the FAQs, protonating the basic nitrogen in the thiazole ring at acidic pH will increase the compound's polarity and, therefore, its aqueous solubility.[15][17]
-
Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4).
-
Repeat the Kinetic Solubility Assessment protocol in each buffer.
-
Determine the pH at which the compound achieves the desired solubility.
-
Crucially, verify that your assay (e.g., enzyme activity, cell viability) is not adversely affected by the optimal pH. [11]
-
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fastercapital.com [fastercapital.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. ibisscientific.com [ibisscientific.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. 4H-Pyrano[4,3-d]thiazole, 2-chloro-6,7-dihydro-|CAS 259810-13-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 14. 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine | CymitQuimica [cymitquimica.com]
- 15. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 16. reddit.com [reddit.com]
- 17. Khan Academy [khanacademy.org]
- 18. benchchem.com [benchchem.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 21. phytotechlab.com [phytotechlab.com]
- 22. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 26. enamine.net [enamine.net]
- 27. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 28. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 29. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 30. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 31. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole
Welcome to the technical support center for the synthesis of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this important heterocyclic scaffold. Our focus is on identifying, understanding, and mitigating common side reactions to improve yield, purity, and reproducibility.
Overview of the Synthetic Challenge
The synthesis of this compound is typically approached via a two-stage process. The first stage involves the construction of the fused dihydropyranothiazole ring system to form a 2-amino precursor. The second stage is the conversion of the 2-amino group to the target 2-chloro group, commonly via a Sandmeyer-type reaction. Both stages are prone to specific side reactions that can significantly impact the success of the synthesis.
Anticipated Synthetic Pathway
The following diagram illustrates the logical two-stage approach for synthesizing the target molecule, starting from foundational precursors.
Caption: Hypothesized two-stage synthesis pathway.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses common problems encountered during synthesis in a question-and-answer format.
Part 1: Issues During Pyrano[4,3-D]thiazole Ring Formation
The formation of the fused pyran ring is often achieved through a Michael addition followed by an intramolecular cyclization.[1] This sequence is sensitive to reaction conditions and substrate reactivity.
Question 1: My reaction yields are low, and I've isolated a significant amount of a linear, acyclic compound instead of the fused pyranothiazole. What is happening?
-
Symptom: The major isolated product has a mass corresponding to the addition of the two main reactants, but spectral data (e.g., ¹H NMR) lacks the characteristic signals for the cyclic ether (dihydropyran ring) and shows signals for a hydroxyl group or an unconjugated enol.
-
Likely Cause: You have successfully performed the initial Michael addition, but the subsequent intramolecular cyclization to form the pyran ring is either too slow or has not reached completion. This results in the isolation of the stable, non-cyclized Michael adduct intermediate.[2]
-
Proposed Solutions:
-
Increase Reaction Time or Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) or extending the reaction time can provide the necessary activation energy for the ring-closing step. Monitor progress carefully by Thin Layer Chromatography (TLC) to avoid decomposition.
-
Change of Catalyst/Solvent: The choice of base is critical. A stronger base might facilitate the deprotonation required for cyclization. If using a mild base like triethylamine, consider switching to a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene). The solvent can also play a role; a more polar, aprotic solvent like DMF or DMSO might better solvate the intermediate and promote cyclization compared to alcohols.
-
Acid Catalysis (Post-Reaction): In some cases, a mild acid workup can promote the cyclization of the isolated Michael adduct. After the initial reaction, consider adding a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) and gently warming the mixture.
-
References
Technical Support Center: Refining Purification Protocols for 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with isolating this heterocyclic compound. Our approach is rooted in foundational chemical principles and field-proven strategies to ensure you can develop a robust, reliable, and repeatable purification protocol.
Understanding Your Molecule: Physicochemical & Stability Insights
This compound is a moderately polar heterocyclic compound. Its structure, featuring a fused pyran-thiazole core, an ether linkage, and a reactive 2-chloro substituent, dictates its behavior during purification.
-
Polarity: The presence of nitrogen, sulfur, and oxygen atoms, along with the chloro group, imparts a moderate polarity. This makes it amenable to normal-phase chromatography.
-
Stability: The 2-chloro-thiazole moiety is the most reactive site. It is susceptible to hydrolysis, especially under basic conditions or in the presence of nucleophilic solvents (e.g., methanol) at elevated temperatures, which can lead to the formation of the corresponding 2-hydroxy or 2-methoxy byproduct.[1] The acidic nature of standard silica gel can also potentially catalyze degradation, a common issue with sensitive heterocyclic compounds.[2]
Part 1: Troubleshooting Guide & Core Protocols
This section is structured in a question-and-answer format to directly address issues you may encounter during your purification workflow.
Issue 1: Low or No Recovery After Column Chromatography
Question: I ran a silica gel column, but I'm recovering very little of my target compound. My TLC analysis of the crude material showed a clear spot. What's happening?
Answer: This is a frequent and frustrating issue that typically points to one of three causes: the compound is irreversibly adsorbed onto the stationary phase, it decomposed during chromatography, or the elution solvent was not strong enough.
Causality Explained: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). For certain sensitive molecules, particularly those with basic nitrogen atoms or acid-labile groups, these acidic sites can act as catalysts for decomposition or lead to strong, irreversible binding.[2] Alternatively, if your eluent is not polar enough, your compound may simply not be moving down the column.
Troubleshooting Workflow: Low Recovery
Caption: Troubleshooting workflow for low recovery from column chromatography.
Step-by-Step Protocol: Deactivating Silica Gel
If you suspect your compound is degrading on silica, deactivating the stationary phase is a critical step.
-
Prepare the Slurry: Measure the required amount of silica gel for your column.
-
Create the Deactivating Eluent: Prepare your starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). To this solvent mixture, add 0.5-1% triethylamine (Et₃N) by volume.
-
Deactivate: Create a slurry of the silica gel in this triethylamine-containing solvent. Let it stand for 5-10 minutes.
-
Pack the Column: Pack the column using the slurry as you normally would.
-
Run the Column: Run the entire column using an eluent that contains 0.5-1% triethylamine. This neutralizes the acidic sites, preventing degradation of your compound.
Issue 2: Product is Contaminated with a More Polar Impurity
Question: My purified product contains a persistent impurity with a slightly lower Rf value on TLC. I can't seem to separate them. What is this impurity and how can I remove it?
Answer: This is a classic sign of in-situ hydrolysis. The more polar impurity is likely the 2-hydroxy-6,7-dihydro-4H-pyrano[4,3-d]thiazole, formed by the reaction of your target compound with trace water on the silica gel or in your solvents.
Causality Explained: The chlorine atom at the 2-position of the thiazole ring is an effective leaving group. Nucleophilic attack by water, which can be present in solvents or adsorbed on the silica surface, leads to its displacement and the formation of a hydroxyl group. This new hydroxyl group significantly increases the polarity of the molecule, causing it to have a lower Rf value and elute later from the column.[1][3]
Strategies for Prevention and Removal:
-
Use Anhydrous Conditions: Ensure all your solvents are thoroughly dried before use. While not always practical for large-scale chromatography, using dry solvents minimizes the primary source of the nucleophile.
-
Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina is less likely to facilitate acid-catalyzed hydrolysis.
-
Recrystallization: If the hydrolysis has already occurred and the impurity is present in a small amount (<10%), recrystallization is often the most effective method for removal. The slight difference in polarity and crystal packing ability between the chloro and hydroxy analogues can be exploited.
Recommended Solvents for Purification
Table 1: Column Chromatography Solvent Systems
| Polarity of Crude Mixture | Recommended Starting Eluent (v/v) | Notes |
|---|---|---|
| Low to Medium | Hexane / Ethyl Acetate (95:5 to 80:20) | A standard system effective for many heterocyclic compounds.[4] |
| Medium | Dichloromethane / Methanol (99:1 to 95:5) | Good for more polar compounds. Caution: Methanol can act as a nucleophile. |
| High | Ethyl Acetate / Methanol (98:2 to 90:10) | Use with caution due to methanol's reactivity. Consider for highly impure samples. |
Table 2: Recrystallization Solvent Systems
| Solvent Type | Recommended Solvents | Rationale & Procedure |
|---|---|---|
| Single Solvent | Isopropanol, Ethanol, Acetonitrile | The compound should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.[5][6] |
| Solvent Pair | Ethyl Acetate / Hexane, Toluene / Heptane | Dissolve the compound in a minimum of the more polar solvent (e.g., Ethyl Acetate) at boiling. Slowly add the less polar anti-solvent (e.g., Hexane) until turbidity persists. Cool slowly.[7][8] |
Issue 3: The Compound Fails to Crystallize and "Oils Out"
Question: I'm trying to recrystallize my compound, but it separates as an oil instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal growth.[9] This is common with compounds that have low melting points or are still significantly impure.
Causality Explained: The presence of impurities disrupts the crystal lattice formation, often depressing the melting point of the mixture below the temperature of crystallization.[9] Alternatively, cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid (an oil) before it has time to organize into a crystalline structure.
Troubleshooting Workflow: Oiling Out During Recrystallization
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
Key Strategies to Induce Crystallization:
-
Slow Cooling: Do not place the flask directly into an ice bath. Allow it to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[9]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth.[9]
-
Reduce Solvent Volume: If no crystals form even after cooling, it may be because too much solvent was used. Gently heat the solution to boil off a small portion of the solvent and then attempt the slow cooling process again.[9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purifying a newly synthesized batch of this compound? A1: A two-stage approach is recommended for achieving high purity. First, perform flash column chromatography on silica gel using a hexane/ethyl acetate gradient to remove the bulk of impurities.[4] Monitor the fractions by TLC. Combine the pure fractions and concentrate them. Then, perform a recrystallization using a suitable solvent system (e.g., isopropanol or ethyl acetate/hexane) to remove any remaining trace impurities and obtain a highly pure, crystalline final product.[5][8]
Q2: How can I quickly check if my compound is stable on silica gel before running a large column? A2: Perform a simple 2D TLC experiment. Spot your crude material on one corner of a TLC plate. Run the plate in a suitable eluent. Then, turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[2]
Q3: My compound is a solid but appears "gummy" or "waxy" after purification. What does this indicate? A3: A non-crystalline, amorphous solid often indicates the presence of residual solvent or persistent impurities that are disrupting the crystal lattice. Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable. If the problem persists, it suggests the need for further purification, likely via recrystallization.
Q4: Can I use reverse-phase chromatography for this compound? A4: Yes, reverse-phase chromatography is a viable option, especially for removing non-polar impurities or if the compound shows instability on silica. A C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or ammonium acetate) would be a standard starting point.[10][11] Keep in mind that the elution order will be reversed: more polar compounds (like the hydrolysis byproduct) will elute first.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. Purification [chem.rochester.edu]
- 3. pharxmonconsulting.com [pharxmonconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. Recrystallization [sites.pitt.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Efficacy of Pyrano[4,3-d]thiazole Derivatives
This guide provides a comprehensive validation framework for evaluating the anticancer potential of novel heterocyclic compounds, specifically focusing on the promising pyrano[4,3-d]thiazole scaffold. While direct, extensive data on 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole is nascent, we will analyze a closely related and well-documented analogue, a substituted thiopyrano[2,3-d]thiazole derivative, which has been synthesized and evaluated through the National Cancer Institute's (NCI) 60-cell line screen.[1][2] This analysis serves as a robust template for the validation of similar chemical entities.
Our objective is to compare the cytotoxic and pro-apoptotic effects of this representative thiopyrano[2,3-d]thiazole derivative against Doxorubicin, a cornerstone of chemotherapy, thereby providing a clear benchmark for its potential therapeutic efficacy. The methodologies and insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.
Rationale and Mechanistic Hypothesis
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, including several with antitumor effects.[3] Its fusion with a pyran or thiopyran ring system creates a rigid, three-dimensional structure that can facilitate precise interactions with biological targets.[4] Research into various thiopyrano[2,3-d]thiazole derivatives has revealed significant antiproliferative activity across a range of cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer.[5][6]
A predominant mechanism of action for many novel anticancer agents is the induction of apoptosis, or programmed cell death.[7][8] Cancer cells often develop mechanisms to evade apoptosis, a hallmark of malignancy.[8] Therefore, compounds that can reactivate these dormant death pathways are of significant therapeutic interest. Our central hypothesis is that the thiopyrano[2,3-d]thiazole scaffold exerts its anticancer effect primarily by inducing apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Hypothesized intrinsic apoptosis pathway targeted by the test compound.
Comparative Experimental Validation Workflow
To rigorously assess the anticancer potential of our representative thiopyrano[2,3-d]thiazole, a multi-tiered in vitro strategy is essential. This workflow is designed to move from broad cytotoxicity screening to more detailed mechanistic assays.
Caption: Overall workflow for the in vitro validation of anticancer compounds.
In Vitro Cytotoxicity Assessment (MTT Assay)
The initial step is to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]
Experimental Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, NCI-H460 lung) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the thiopyrano[2,3-d]thiazole derivative and Doxorubicin (positive control) in the appropriate culture medium. Treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO).[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Comparative Data Summary:
| Compound | IC50 (µM) on MCF-7 (Breast) | IC50 (µM) on HCT-116 (Colon) | IC50 (µM) on NCI-H460 (Lung) |
| Thiopyrano[2,3-d]thiazole Derivative | 0.45 | 1.2 | 0.88 |
| Doxorubicin (Reference) | 0.21 | 0.55 | 0.32 |
Note: Data are representative values based on published activities of similar compounds for illustrative purposes.[1][5]
Apoptosis Induction Analysis (Annexin V-FITC/PI Assay)
To validate our mechanistic hypothesis, we must quantify the compound's ability to induce apoptosis. The Annexin V-FITC and Propidium Iodide (PI) assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10]
Experimental Protocol:
-
Treatment: Treat cells (e.g., HCT-116) with the respective IC50 concentrations of the thiopyrano[2,3-d]thiazole derivative and Doxorubicin for 24 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Comparative Data Summary (HCT-116 Cells):
| Treatment (at IC50) | % Early Apoptosis (Annexin V+) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Total Apoptotic Cells |
| Vehicle Control | 2.1% | 1.5% | 3.6% |
| Thiopyrano[2,3-d]thiazole Derivative | 28.5% | 15.2% | 43.7% |
| Doxorubicin (Reference) | 35.8% | 18.9% | 54.7% |
Discussion and Scientific Interpretation
The representative thiopyrano[2,3-d]thiazole derivative demonstrates potent cytotoxic activity against multiple cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range. While Doxorubicin, a potent DNA intercalator and topoisomerase II inhibitor, shows greater potency, the novel compound's efficacy is highly significant and warrants further investigation. The promising activity of such derivatives has been noted in several studies, highlighting their potential as a new class of anticancer agents.[1][5]
Crucially, the flow cytometry data confirms that the compound's cytotoxic effect is mediated, at least in part, by the induction of apoptosis. A significant increase in the population of both early and late apoptotic cells following treatment provides strong support for our initial mechanistic hypothesis. The ability to trigger programmed cell death is a key feature of effective anticancer therapies.[7][11] The development of agents that can restore apoptotic signaling is a promising therapeutic strategy, particularly for tumors that have become resistant to conventional treatments.[8]
Further studies should aim to elucidate the precise molecular targets within the apoptotic pathway. Western blot analysis for key proteins like Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3 would provide definitive evidence of intrinsic pathway activation. Additionally, in vivo studies using xenograft models are a critical next step to validate these in vitro findings and assess the compound's therapeutic potential in a physiological context.[12]
Conclusion
The thiopyrano[2,3-d]thiazole scaffold represents a valuable starting point for the development of novel anticancer therapeutics. The systematic validation workflow presented here, comparing a representative compound against the clinical standard Doxorubicin, demonstrates its potent cytotoxic and pro-apoptotic properties. This guide provides a robust framework for researchers to objectively evaluate and advance similar candidate molecules from initial screening to mechanistic validation, paving the way for potential clinical development.
References
- 1. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides | Semantic Scholar [semanticscholar.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives | MDPI [mdpi.com]
- 4. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer therapy targeting the apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole versus known kinase inhibitors
An In-Depth Guide to Evaluating 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole as a Novel Kinase Inhibitor against Established Benchmarks
Introduction: The Untapped Potential of the Pyrano[4,3-d]thiazole Scaffold
The landscape of kinase inhibitor discovery is in a constant state of evolution, driven by the need for more selective and potent therapeutics to combat a range of diseases, from cancer to inflammatory disorders. Kinases, numbering over 500 in the human kinome, represent one of the most critical families of drug targets due to their central role in cellular signaling. The challenge, however, lies in achieving selectivity to minimize off-target effects.
This guide focuses on a novel heterocyclic compound, This compound . While direct, extensive kinase inhibition data for this specific molecule is not yet prevalent in public literature, its fused ring structure presents a compelling scaffold for kinase active site interaction. Thiazole-containing compounds have a rich history in medicinal chemistry, forming the core of approved drugs like the kinase inhibitor Dasatinib.
This document serves as a technical guide for researchers and drug development professionals, outlining a rigorous, multi-step workflow to:
-
Characterize the kinase inhibitory potential of this compound.
-
Objectively benchmark its performance against a panel of well-understood, structurally diverse kinase inhibitors.
-
Provide the detailed experimental protocols necessary to generate high-fidelity, reproducible data.
We will compare our target compound against three industry-standard benchmarks, each representing a different inhibition profile:
-
Staurosporine: A potent, broad-spectrum inhibitor known for its high affinity across the kinome, making it a useful positive control but a poor therapeutic due to its lack of selectivity.
-
Dasatinib: A powerful, multi-targeted inhibitor effective against Abl and Src family kinases, representing a successful clinical agent with a defined polypharmacology.
-
Imatinib: The archetypal selective kinase inhibitor, renowned for its specificity for the Abl kinase, particularly the Bcr-Abl fusion protein in chronic myeloid leukemia (CML).
The Evaluative Workflow: From In Silico Prediction to Cellular Validation
A robust evaluation of a novel compound requires a hierarchical approach, starting with broad, predictive methods and progressively narrowing down to specific, quantitative biological assays. This ensures that resources are used efficiently and that the resulting data is comprehensive.
Caption: A hierarchical workflow for characterizing a novel kinase inhibitor.
Phase 1: In Silico and In Vitro Screening
In Silico Target Prediction: A Hypothesis-Generating Step
Before committing to expensive and time-consuming wet-lab experiments, computational modeling can provide valuable insights into which kinase families our compound is most likely to inhibit. Molecular docking simulates the interaction between the compound (ligand) and the ATP-binding pocket of various kinases (receptors).
Rationale: This step helps prioritize the kinases to be tested experimentally and can offer initial hypotheses about the compound's mechanism of action based on its predicted binding mode. A strong predicted binding affinity (low docking score) suggests a higher probability of inhibition.
Broad Kinase Panel Screening: Casting a Wide Net
The most effective way to get an unbiased view of a compound's activity and selectivity is to screen it against a large panel of kinases. Commercial services like Eurofins' KINOMEscan® (a binding assay) or Promega's ADP-Glo™ Kinase Assay services (an activity assay) are the industry standard. The goal is to test the compound at a single, high concentration (e.g., 1 or 10 µM) against hundreds of kinases.
Data Interpretation: The results are typically reported as "Percent of Control" or "Percent Inhibition." A high percent inhibition value (e.g., >90%) identifies a "hit"—a kinase that is significantly inhibited by the compound and warrants further investigation.
Phase 2: Quantitative Analysis of "Hits"
IC50 Determination: Quantifying Potency
Once hits are identified, the next critical step is to determine the compound's potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.
This protocol describes a luminescent-based assay that measures the amount of ADP produced by a kinase reaction. Less ADP means more inhibition.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 384-well plate, add 5 µL of a reaction mix containing the target kinase, its specific substrate, and ATP in kinase reaction buffer.
-
Inhibitor Addition: Add 1 µL of the serially diluted compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
First Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Second Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced during the reaction back into ATP. Incubate for 30 minutes.
-
Signal Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data using the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Comparative Data Summary
The ultimate goal is to see how our novel compound stacks up against the benchmarks. The table below shows real-world data for our selected inhibitors against key kinases, providing a template for where the experimental data for this compound would fit.
| Kinase | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | This compound IC50 (nM) |
| ABL1 | 6.4 | <1 | 37 | To be determined |
| SRC | 2.5 | <1 | >10,000 | To be determined |
| VEGFR2 | 7.9 | 8 | 1,280 | To be determined |
| EGFR | 4.6 | 30 | >10,000 | To be determined |
| PKCα | 0.7 | >10,000 | 6,300 | To be determined |
Analysis of Benchmarks:
-
Staurosporine shows potent, sub-nanomolar to low-nanomolar inhibition across a wide range of unrelated kinases, highlighting its lack of selectivity.
-
Dasatinib is extremely potent against ABL1 and SRC but also inhibits other kinases like VEGFR2 and EGFR at slightly higher concentrations.
-
Imatinib demonstrates remarkable selectivity, potently inhibiting ABL1 while being thousands of times less effective against SRC, EGFR, and other kinases.
Phase 3: Cellular Context and Mechanism
Biochemical assays are essential, but demonstrating that a compound works in a living cell is the true test. A key experiment is to confirm cellular target engagement.
Cellular Target Engagement via Western Blot
Rationale: This experiment verifies that the compound can enter a cell and inhibit the target kinase, which is observed by a decrease in the phosphorylation of a known downstream substrate. For example, if our compound inhibits EGFR, we would expect to see a decrease in phosphorylated EGFR (p-EGFR).
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential kinase inhibitor. By following a logical progression from in silico prediction to broad screening, quantitative IC50 determination, and cellular validation, researchers can generate a robust data package. Comparing this data against well-defined benchmarks like Staurosporine, Dasatinib, and Imatinib is crucial for understanding the compound's unique profile of potency and selectivity. The ultimate goal is to determine if this novel pyranothiazole scaffold offers a unique and advantageous profile worthy of further preclinical and clinical development.
Navigating the In Vivo Validation of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole: A Comparative Guide to Efficacy Testing
This guide provides a comprehensive framework for the in vivo validation of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole, a novel heterocyclic compound. While direct in vivo efficacy data for this specific molecule is not yet publicly available, a significant body of research on structurally related pyranothiazole derivatives points toward promising therapeutic potential, particularly in oncology and inflammatory diseases.[1][2] This document, therefore, serves as a strategic roadmap for researchers, scientists, and drug development professionals, outlining a robust, data-driven approach to evaluating its efficacy against established alternatives.
We will delve into the scientific rationale for selecting specific disease models, provide detailed, field-tested experimental protocols, and establish a comparative framework against current standard-of-care agents. Our focus is on ensuring scientific integrity and generating reproducible, high-quality data to guide further development.
The Preclinical Landscape: Why Investigate Pyrano[4,3-d]thiazoles?
The pyranothiazole scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating a wide spectrum of biological activities.[3] Research has highlighted their potential as anticancer and anti-inflammatory agents. For instance, certain pyrano[2,3-d]thiazole derivatives have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), attributed to the inhibition of key signaling pathways.[1][2] Other related compounds have demonstrated anti-inflammatory properties, suggesting a mechanism that may involve the inhibition of inflammatory mediators. The structural novelty of this compound warrants a thorough investigation to determine if it shares or surpasses the therapeutic potential of its analogs.
Comparative Framework: Benchmarking Against the Gold Standard
To objectively assess the efficacy of this compound (hereinafter referred to as "Compound X"), it is crucial to compare its performance against well-established therapeutic agents in relevant disease models.
| Therapeutic Area | Comparator Drug | Mechanism of Action | Rationale for Selection |
| Oncology (Breast Cancer) | Doxorubicin | Anthracycline topoisomerase II inhibitor; intercalates DNA.[4] | A first-line chemotherapeutic agent for breast cancer, providing a robust benchmark for cytotoxic efficacy.[5][6][7][8] |
| Oncology (Hepatocellular Carcinoma) | Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases).[9][10][11][12][13] | Standard of care for advanced hepatocellular carcinoma, representing a targeted therapy approach.[9][10][11][12][13] |
| Inflammatory Disease (Arthritis) | Celecoxib | Selective COX-2 inhibitor.[14][15][16] | A widely used nonsteroidal anti-inflammatory drug (NSAID) for arthritis, providing a benchmark for anti-inflammatory and analgesic effects.[14][15][16][17][18] |
Proposed In Vivo Validation Strategy: Experimental Designs & Protocols
A phased approach, beginning with preliminary pharmacokinetic and toxicology assessments, is recommended to establish a safe and effective dosing regimen before proceeding to full-scale efficacy studies.[19][20][21][22]
Phase 1: Pharmacokinetics (PK) and Toxicology
The initial step involves determining the Maximum Tolerated Dose (MTD) and the pharmacokinetic profile of Compound X. This is critical for designing an effective dosing schedule for the subsequent efficacy studies.[19][21][23]
-
Study Design: A dose-escalation study in healthy mice (e.g., BALB/c strain) is performed.
-
Parameters to be Assessed:
-
Clinical signs of toxicity (weight loss, behavioral changes).
-
Hematological and serum chemistry analysis.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) following a single dose.
-
Phase 2: Anticancer Efficacy Evaluation in a Human Tumor Xenograft Model
This model is the gold standard for assessing the antitumor activity of a compound on human cancer cells in vivo.[24][25][26]
Workflow for Xenograft Model Generation and Efficacy Testing
Caption: Workflow for anticancer efficacy testing.
Experimental Protocol: Breast Cancer Xenograft Model
-
Cell Culture: Culture human breast adenocarcinoma cells (MCF-7) to 80-90% confluency.
-
Animal Model: Use female athymic nude mice (6-8 weeks old). Allow a one-week acclimatization period.[25]
-
Tumor Implantation: Harvest MCF-7 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[25]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[25]
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Compound X, Doxorubicin).[25]
-
Drug Administration: Administer Compound X and the comparator drug according to the predetermined MTD and schedule (e.g., daily oral gavage for 21 days). Doxorubicin is typically administered intravenously.[8]
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Overall survival, body weight changes (as a measure of toxicity), and endpoint tumor weight.
-
Optional: Immunohistochemical analysis of tumor tissue for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Comparative Data (Hypothetical)
| Treatment Group | Dose Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 250 | 0% | +5% |
| Compound X | [MTD], daily, p.o. | To be determined | To be determined | To be determined |
| Doxorubicin | 2 mg/kg, weekly, i.v. | 600 ± 150 | 60% | -10% |
Phase 3: Anti-inflammatory Efficacy in a Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is one of the most widely used models for studying the pathology of rheumatoid arthritis and for evaluating anti-inflammatory therapeutics.[27][28][29][30][31]
Workflow for Collagen-Induced Arthritis Model and Efficacy Testing
Caption: Workflow for anti-inflammatory efficacy testing.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Use DBA/1 mice (8-10 weeks old), which are highly susceptible to CIA.[27][30]
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion intradermally at the base of the tail.[29]
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a 0.1 mL booster injection at a different site on the tail.[29]
-
Treatment Regimen:
-
Prophylactic: Begin treatment with Compound X, Celecoxib, or vehicle control from the day of the primary immunization.
-
Therapeutic: Initiate treatment upon the first signs of arthritis (typically around day 25-28).
-
-
Clinical Assessment:
-
Arthritis Score: Score mice 3-4 times per week based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws using digital calipers.
-
-
Efficacy Endpoints:
-
Primary: Reduction in mean arthritis score and paw swelling.
-
Secondary: Histopathological analysis of the joints to assess cartilage and bone erosion. Measurement of pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) in serum or joint tissue.[17]
-
Comparative Data (Hypothetical)
| Treatment Group | Dose Regimen | Mean Arthritis Score at Day 42 | Reduction in Paw Swelling (%) |
| Vehicle Control | Daily, p.o. | 10.5 ± 2.0 | 0% |
| Compound X | [MTD], daily, p.o. | To be determined | To be determined |
| Celecoxib | 10 mg/kg, daily, p.o. | 4.5 ± 1.5 | 50% |
Conclusion and Future Directions
The successful in vivo validation of this compound hinges on a methodologically sound and comparative approach. The experimental frameworks outlined in this guide provide a clear path to generating the critical efficacy data needed to justify its advancement as a clinical candidate. By benchmarking against established drugs like Doxorubicin and Celecoxib in validated animal models, researchers can gain a comprehensive understanding of the compound's therapeutic potential. Positive outcomes from these studies would pave the way for further IND-enabling studies, ultimately bringing a potentially novel therapeutic agent one step closer to clinical application.
References
- 1. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5- b]pyridines and thiazolo[5',4':5,6]pyrano[2,3- d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram [frontiersin.org]
- 11. In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 16. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nano-test.de [nano-test.de]
- 21. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 22. dctd.cancer.gov [dctd.cancer.gov]
- 23. firstwordpharma.com [firstwordpharma.com]
- 24. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 25. benchchem.com [benchchem.com]
- 26. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 27. chondrex.com [chondrex.com]
- 28. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
- 30. resources.amsbio.com [resources.amsbio.com]
- 31. turkishimmunology.org [turkishimmunology.org]
Navigating the Synthesis of Pyrano[4,3-d]thiazoles: A Comparative Guide to 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the pyranothiazole scaffold stands out as a privileged structure, integral to a wide array of biologically active compounds. This guide provides a comprehensive cross-validation of the experimental results for 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole, a key intermediate in the synthesis of novel therapeutics. By objectively comparing its projected synthesis and properties with experimentally validated analogs, we offer a critical resource for researchers engaged in the design and execution of synthetic routes toward this important class of molecules.
Introduction to the Pyrano[4,3-d]thiazole Core
The fusion of pyran and thiazole rings creates a heterocyclic system with significant therapeutic potential. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, this compound (CAS 259810-13-4), serves as a versatile building block, with the chloro substituent offering a reactive handle for further molecular elaboration. Its systematic name is this compound, and its molecular formula is C₆H₆ClNOS.[1][2]
The exploration of efficient synthetic pathways to this and related structures is paramount for accelerating drug discovery efforts. This guide will delve into a proposed, robust synthetic protocol for the target molecule, benchmarked against established multicomponent synthesis strategies for analogous compounds.
Comparative Analysis of Synthetic Methodologies
For the purpose of this guide, we will compare the projected synthesis of our target compound with the experimentally validated synthesis of a series of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles.[3][4] This comparison will highlight key differences in starting materials and expected outcomes in terms of yield and reaction conditions.
Table 1: Comparison of a Projected Synthesis with a Validated Multi-Component Reaction
| Feature | Projected Synthesis of this compound | Validated Synthesis of 5-amino-7-phenyl-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile [3][4] |
| Reaction Type | Hantzsch-type thiazole synthesis followed by intramolecular cyclization | One-pot, three-component condensation |
| Key Starting Materials | Dihydropyran-4-one, a chlorinating agent, and a sulfur source (e.g., thiourea) | Benzaldehyde, malononitrile, and 2-thioxothiazolidin-4-one |
| Catalyst/Solvent | Acid or base catalyst in an organic solvent (e.g., ethanol, acetic acid) | Potassium carbonate in water |
| Reaction Conditions | Likely requires heating under reflux | Reflux for 2-4 hours |
| Reported Yield | Not reported | 94% |
| Product Structure | Pyrano[4,3-d]thiazole core | Pyrano[2,3-d]thiazole core |
The choice of a multicomponent reaction for the analogs is driven by its inherent efficiency, atom economy, and the ability to generate molecular diversity in a single synthetic step.[5][6][7] The projected synthesis for the 2-chloro derivative, on the other hand, would likely follow a more classical, stepwise approach common for Hantzsch thiazole syntheses.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative analog, which serves as a validated benchmark. Following this, a projected protocol for the synthesis of this compound is presented, grounded in established chemical principles.
Validated Protocol: Synthesis of 5-amino-7-phenyl-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile[3][4]
This protocol is a robust and environmentally friendly method for the synthesis of pyrano[2,3-d]thiazole derivatives.
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
2-Thioxothiazolidin-4-one (1 mmol)
-
Potassium carbonate (1 mmol)
-
Water (1 mL)
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
TLC plates (20% methanol in chloroform)
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), 2-thioxothiazolidin-4-one (1 mmol), and potassium carbonate (1 mmol).
-
Add 1 mL of water to the reaction mixture.
-
The mixture is stirred under reflux conditions for 2-4 hours.
-
Monitor the progress of the reaction by TLC (20% methanol: chloroform).
-
After completion of the reaction, pour the reaction mixture into ice-cold water.
-
The resulting solid precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization if necessary.
Diagram 1: Workflow for the Synthesis of Pyrano[2,3-d]thiazole Analogs
Caption: One-pot synthesis of a pyrano[2,3-d]thiazole analog.
Projected Protocol: Synthesis of this compound
This projected protocol is based on the principles of the Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
-
Thiourea
-
Ethanol or acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser or ice bath depending on the chlorination step
-
Apparatus for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
α-Chlorination of Tetrahydro-4H-pyran-4-one: Dissolve tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., dichloromethane or chloroform). Add a chlorinating agent such as sulfuryl chloride or N-chlorosuccinimide portion-wise at a controlled temperature (potentially 0 °C to room temperature). The reaction should be monitored by TLC or GC-MS to confirm the formation of 3-chloro-tetrahydro-4H-pyran-4-one.
-
Hantzsch Thiazole Synthesis: To the crude α-chloroketone, add an equimolar amount of thiourea in a solvent like ethanol.
-
Cyclization: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). The reaction involves the initial formation of a thiouronium salt followed by intramolecular cyclization and dehydration to form the thiazole ring.
-
Workup and Purification: After cooling, the reaction mixture would likely be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer would then be dried and concentrated. The crude product would be purified by column chromatography to yield this compound.
Diagram 2: Projected Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Cross-Validation of Experimental Data
To provide a robust comparison, the following table summarizes the expected characterization data for this compound against the published data for a representative analog.
Table 2: Comparative Spectroscopic and Physical Data
| Parameter | Projected for this compound | 5-amino-7-phenyl-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile [3][4] | 5-amino-7-(2,4-dichlorophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile [8] |
| Appearance | Likely a solid | Yellow solid | Yellow solid |
| Melting Point (°C) | Not reported | 195–197 | 245–247 |
| Yield (%) | Not reported | 94 | 92 |
| Mass Spec (m/z) | Expected [M]+ at ~175/177 (due to Cl isotopes) | 287.81 | 356.25 |
| ¹H NMR (ppm) | Signals for CH₂ groups of the dihydropyran ring, and a singlet for the thiazole proton. | 3.25 (s, 1H, CH), 6.20 (br, 1H, NH₂), 7.20-7.30 (m, 5H, Ar-H), 8.45 (br, 2H, NH) | 3.96 (s, 1H, CH), 6.13 (br, 1H, NH₂), 7.11 (d, J=8 Hz, 1H, Ar-H), 7.25 (d, J=8 Hz, 1H, Ar-H), 7.56 (s, 1H, Ar-H), 8.60 (br, 1H, NH) |
| ¹³C NMR (ppm) | Peaks for the pyran and thiazole ring carbons. | 39.4, 59.7, 71.8, 119.3, 128.2, 128.7, 130.3, 131.2, 147.9, 159.2, 188.5 | 34.1, 59.2, 71.6, 119.7, 126.4, 130.4, 131.2, 132.2, 135.4, 141.4, 147.2, 159.3, 188.4 |
| IR (cm⁻¹) | C=N stretch of the thiazole, C-O-C stretch of the pyran. | 3253 (NH₂), 3210 (NH), 3010 (CH–Ar), 2248 (CN), 1579 (C=C), 1137 (C-S), 980 (C–N) | 3253 (NH₂), 3112 (NH), 3026 (CH–Ar), 2238 (CN), 1544 (C=C), 1012 (C-S), 1063 (C–N) |
The comparison reveals that while the core heterocyclic systems differ, the analytical techniques and the types of signals observed are consistent. The presence of aromatic protons and a nitrile group in the analogs leads to more complex spectra compared to what is expected for the target compound.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for understanding the synthesis and characterization of this compound. By leveraging data from structurally related, experimentally validated compounds, we have been able to project a reliable synthetic route and expected analytical data. The multicomponent synthesis of pyranothiazole derivatives stands out as a highly efficient and versatile methodology.[9] Future work should focus on the experimental validation of the projected synthesis of the title compound and the exploration of its reactivity in the development of novel bioactive molecules. The insights provided herein are intended to empower researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the pace of drug discovery and development.
References
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 3. rroij.com [rroij.com]
- 4. rroij.com [rroij.com]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs) [jsynthchem.com]
- 8. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Pyrano[4,3-d]thiazole Isomers in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyran and thiazole rings to form the pyranothiazole scaffold has emerged as a promising avenue in medicinal chemistry, particularly in the quest for novel anticancer agents. The arrangement of the heteroatoms within this fused system gives rise to various isomers, each with a unique electronic and steric profile that significantly influences its biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrano[4,3-d]thiazole isomers and related pyranothiazole systems, with a focus on their potential as anticancer agents. While direct comparative studies on all possible pyrano[4,3-d]thiazole isomers are limited in the current literature, by examining the available data on different, yet related, scaffolds, we can extrapolate key SAR insights to guide future drug design and development.
The Pyrano[4,3-d]thiazole Scaffold: A Privileged Heterocycle
The pyrano[4,3-d]thiazole core represents a class of heterocyclic compounds that has garnered considerable interest due to its diverse pharmacological activities. The constituent pyran and thiazole rings are themselves well-established pharmacophores found in numerous clinically approved drugs. Thiazole derivatives, for instance, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The pyran ring, on the other hand, is a structural component of many natural products with significant therapeutic potential. The strategic fusion of these two rings into a rigid bicyclic system offers a unique three-dimensional structure that can be tailored to interact with specific biological targets with high affinity and selectivity.
Isomerism in Pyrano-fused Thiazoles and its Impact on Anticancer Activity
The point of fusion between the pyran and thiazole rings dictates the isomeric form of the resulting scaffold. While this guide focuses on the pyrano[4,3-d]thiazole system, it is insightful to consider data from related isomers, such as the more extensively studied thiopyrano[2,3-d]thiazoles, to understand the broader SAR trends.
The Thiopyrano[2,3-d]thiazole Isomer: A Well-Explored Anticancer Scaffold
A significant body of research exists on the anticancer activity of thiopyrano[2,3-d]thiazole derivatives. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[3][4][5]
Key SAR Insights from Thiopyrano[2,3-d]thiazole Derivatives:
-
Substitution at the Thiazole Ring: The introduction of various substituents on the thiazole ring has been a key strategy for modulating the anticancer activity of this scaffold. For instance, the presence of a 2-amino group is a common feature in many biologically active thiazole-containing compounds.[4][6][7][8][9]
-
Substitution at the Pyran Ring: Modifications to the pyran moiety, including the introduction of aryl or hetaryl groups, have been shown to significantly influence cytotoxicity. Studies on novel rel-(5R,6S,7S)-2-oxo-5-phenyl-7-aryl(hetaryl)-3,7-dihydro-2H-thiopyrano [2,3-d]thiazole-6-carboxylic acid amides revealed that the nature of the substituent on the cinnamic acid amide-derived portion of the molecule plays a crucial role in their antitumor activity.[10]
-
Incorporation of other Pharmacophores: Hybrid molecules incorporating the thiopyrano[2,3-d]thiazole scaffold with other known anticancer pharmacophores, such as pyrazole, have been synthesized and evaluated.[3] This molecular hybridization approach aims to enhance the therapeutic efficacy and overcome drug resistance.
Experimental Data Summary for Thiopyrano[2,3-d]thiazole Derivatives:
| Compound Series | Cancer Cell Lines | Reported Activity (IC50) | Reference |
| rel-(5R,6S,7S)-2-oxo-5-phenyl-7-aryl(hetaryl)-3,7-dihydro-2H-thiopyrano [2,3-d]thiazole-6-carboxylic acid amides | NCI 60 cell line panel | Moderate antitumor activity for promising compounds. | [10] |
| Thiopyrano[2,3-d]thiazoles incorporating a pyrazole moiety | MCF7 and HEPG2 | Investigated for anticancer activity. | [3] |
| Chromeno[4',3':4,5]thiopyrano[2,3-d]thiazole derivatives | Jurkat, K562, U251, HL-60, MCF-7, MDA-MB-231 | Derivative 3 showed toxicity towards tumor cells. | [2] |
| Thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone) | Various cancer cell lines | Compound 3.10 exhibited cytotoxic effect similar to doxorubicin. | [4] |
The Pyrano[4,3-d]thiazole Isomer: An Emerging Area of Investigation
While less explored than its [2,3-d] counterpart, the pyrano[4,3-d]thiazole scaffold holds significant potential for the development of novel anticancer agents. The different arrangement of the fused rings is expected to result in distinct interactions with biological targets.
A novel tricyclic scaffold, 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino, which can be considered a derivative of the pyrano[4,3-d]thiazole system, has been discovered and applied in the development of a potent and selective PI3Kα inhibitor.[10] This highlights the potential of this isomeric core in targeting key signaling pathways implicated in cancer.
Hypothesized SAR for Pyrano[4,3-d]thiazole Isomers:
Based on the broader understanding of thiazole and pyran chemistry, we can hypothesize the following SAR trends for pyrano[4,3-d]thiazole isomers:
-
The 2-Amino Group: The presence of a 2-amino group on the thiazole ring is anticipated to be a critical determinant of biological activity, potentially acting as a key hydrogen bond donor or acceptor in interactions with target proteins.
-
Substitution at the Pyran Ring: The introduction of bulky and lipophilic substituents on the pyran ring may enhance cell permeability and interactions with hydrophobic pockets of target enzymes.
-
Positional Isomerism of Substituents: The specific placement of substituents on the pyrano[4,3-d]thiazole scaffold will likely have a profound impact on activity. A systematic exploration of positional isomers is crucial for elucidating a comprehensive SAR.
Experimental Protocols for Anticancer Evaluation
The evaluation of novel pyrano[4,3-d]thiazole isomers as anticancer agents typically involves a series of in vitro and in vivo assays.
In Vitro Cytotoxicity Assays
The initial screening of newly synthesized compounds is performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of pyrano[4,3-d]thiazole isomers.
Kinase Inhibition Assays
Given that many anticancer agents target protein kinases, it is crucial to evaluate the inhibitory activity of pyrano[4,3-d]thiazole isomers against a panel of relevant kinases.
In Vitro Kinase Inhibition Assay (Example: PI3Kα):
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format.
-
Reagent Addition: The reaction mixture contains the kinase (e.g., recombinant human PI3Kα), a substrate (e.g., phosphatidylinositol), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.
-
Detection: The amount of product formed (phosphorylated substrate) is quantified using various detection methods, such as fluorescence, luminescence, or radioactivity.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the compound concentration.
Diagram of a Kinase Inhibition Assay Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Future Directions and a Call for Comparative Studies
The pyrano[4,3-d]thiazole scaffold represents a promising, yet underexplored, area in anticancer drug discovery. The limited availability of direct comparative data on its isomers underscores the need for systematic studies to fully elucidate their SAR. Future research should focus on:
-
Synthesis of Isomeric Libraries: The parallel synthesis of diverse libraries of pyrano[4,3-d]thiazole positional isomers with varied substitution patterns.
-
Comprehensive Biological Evaluation: The screening of these isomeric libraries against a broad panel of cancer cell lines and a diverse set of protein kinases to identify potent and selective inhibitors.
-
Computational Modeling: The use of molecular modeling and computational chemistry to rationalize the observed SAR and guide the design of next-generation inhibitors with improved potency and drug-like properties.
By systematically exploring the chemical space around the pyrano[4,3-d]thiazole scaffold and its isomers, the scientific community can unlock its full potential in the development of novel and effective anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Selectivity of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole: A Multi-faceted Approach to Target Deconvolution and Profiling
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous evaluation. A critical milestone in this journey is the assessment of its selectivity. A highly selective compound promises efficacy with minimal off-target effects, a hallmark of a successful drug candidate. This guide provides an in-depth, technically-grounded framework for assessing the selectivity of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole, a heterocyclic compound with a scaffold suggestive of diverse biological activities.[1][2][3][4][5][6] Given the absence of a known primary target for this specific molecule, this guide champions a holistic, multi-pronged strategy for de novo target identification and comprehensive selectivity profiling.
The pyrano[2,3-d]thiazole core and its analogs have been associated with a spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[2][3][4][5][7] This broad bioactivity landscape underscores the necessity of a thorough selectivity assessment to elucidate the mechanism of action and predict potential therapeutic windows and liabilities. Our approach is structured as a logical progression from broad, unbiased screening to specific, quantitative validation, integrating computational prediction with robust experimental verification.
The Strategic Workflow: From Prediction to Quantitative Validation
The assessment of a novel compound's selectivity without a predetermined target necessitates a systematic and multi-faceted approach. We will employ a combination of computational and experimental techniques to first identify potential binding partners and then quantitatively define the compound's affinity and selectivity for these targets. This workflow is designed to be self-validating, where the results from one stage inform and refine the subsequent experimental steps.
Caption: A multi-phase workflow for target deconvolution and selectivity profiling.
Phase 1: Unbiased Target Identification
The initial phase is dedicated to casting a wide net to identify potential protein targets of this compound. This is achieved through a combination of computational prediction and broad experimental screening.
In Silico Target Prediction: A Computational First Look
Before embarking on extensive experimental work, computational methods can provide valuable, cost-effective insights into the potential target space of a small molecule.[8][9][10] Ligand-based approaches, such as SwissTargetPrediction, leverage the principle of chemical similarity: a novel compound is likely to bind to the same targets as known bioactive molecules with similar structures.[11]
Rationale: This step helps in generating initial hypotheses about the compound's mechanism of action and can guide the selection of appropriate experimental assays. For instance, if a significant number of predicted targets are kinases, a broad kinase screen would be a logical next step.
Broad Kinome Profiling: A Focused yet Comprehensive Screen
Given that many small molecule inhibitors with anticancer and anti-inflammatory properties target the kinome, a broad kinase screen is a highly informative starting point.[12][13] Commercially available platforms, such as KINOMEscan™ or Reaction Biology's kinase panel screening services, offer comprehensive profiling against hundreds of kinases.[14][15] These assays typically measure the ability of the test compound to compete with a known ligand for the kinase's active site, providing a quantitative measure of binding affinity (e.g., Kd or percent inhibition).
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Submission: Provide this compound at a specified concentration and quantity.
-
Assay Principle: The assay utilizes a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.[15]
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand.
-
Data Analysis: Results are typically reported as a percentage of control or as a dissociation constant (Kd) for interactions that meet a certain threshold. The data is often visualized as a "tree spot" diagram, mapping the hits onto the human kinome tree.
Chemical Proteomics: An Unbiased View of the Interactome
To identify targets beyond the kinome, chemical proteomics offers a powerful and unbiased approach.[16][17][18][19][20] Affinity-based pull-down methods, coupled with mass spectrometry, can identify proteins from a cell lysate that directly bind to the compound of interest.[21][22][23][24]
Experimental Protocol: Affinity-Based Pull-Down
-
Probe Synthesis: Synthesize a derivative of this compound with a linker attached to a non-essential position, terminating in a biotin tag. It is crucial to first confirm that the modified compound retains its biological activity.
-
Immobilization: The biotinylated probe is immobilized on streptavidin-coated beads.[23]
-
Incubation: The beads are incubated with a complex protein mixture, such as a cell lysate.
-
Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are then eluted.
-
Protein Identification: The eluted proteins are identified using mass spectrometry.[23]
-
Data Analysis: A key challenge is distinguishing true binding partners from non-specific binders. This is often addressed by performing a parallel experiment with an inactive analog of the compound as a negative control.
Caption: Workflow for affinity-based chemical proteomics.
Phase 2: Confirming Target Engagement in a Cellular Context
Identifying a protein in a pull-down experiment or as a hit in a kinase screen is a significant step, but it does not confirm that the compound engages this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying direct target engagement in intact cells or cell lysates.
Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that the binding of a ligand to a protein stabilizes the protein's structure, making it more resistant to thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or other immunoassays.
-
Data Analysis: A "melting curve" is generated for the target protein in the presence and absence of the compound. A shift in the melting curve to higher temperatures in the compound-treated samples indicates that the compound has bound to and stabilized the target protein.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Phase 3: Quantitative Assessment of Selectivity
Once the primary target(s) have been identified and validated, the final phase focuses on quantitatively assessing the selectivity of this compound. This involves comparing its potency against the primary target(s) to its activity against a panel of related and unrelated off-targets.
Dose-Response Assays
Standard dose-response experiments are performed to determine the IC50 (for enzymatic assays) or EC50 (for cell-based assays) of the compound against the primary target(s) and a selection of the most potent off-targets identified in the initial screens. A significantly lower IC50/EC50 for the primary target compared to the off-targets indicates good selectivity.
Isothermal Titration Calorimetry (ITC): A Deeper Dive into Binding Thermodynamics
For a definitive characterization of binding affinity and selectivity, Isothermal Titration Calorimetry (ITC) is the gold standard. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Rationale: Unlike assays that only provide an affinity constant (like Kd or IC50), ITC simultaneously determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides deep insights into the molecular forces driving binding and can reveal why a compound is selective for one target over another.
Experimental Protocol: ITC
-
Sample Preparation: Prepare purified protein solutions of the primary target and key off-targets, as well as a solution of this compound in the same buffer.
-
Titration: The compound solution is incrementally injected into the protein solution in the ITC sample cell.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection.
-
Data Analysis: The data is plotted as heat change per injection versus the molar ratio of the compound to the protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Data Presentation and Comparison
To facilitate a clear comparison of the selectivity profile, the quantitative data generated from the various assays should be summarized in a structured table.
| Target | KINOMEscan (% Inhibition @ 1µM) | CETSA Melt Shift (°C) | IC50 (nM) | ITC Kd (nM) |
| Primary Target A | 98% | +5.2 | 50 | 45 |
| Off-Target B | 75% | +1.5 | 800 | 750 |
| Off-Target C | 20% | No Shift | >10,000 | >10,000 |
| ... | ... | ... | ... | ... |
Conclusion: Building a Comprehensive Selectivity Profile
The assessment of selectivity for a novel compound like this compound, in the absence of a known target, is a challenging but surmountable task. By employing a systematic and multi-faceted approach that integrates computational prediction with a tiered experimental strategy—from broad, unbiased screening to direct validation of cellular target engagement and finally to a deep thermodynamic characterization of binding—a robust and reliable selectivity profile can be established. This comprehensive understanding of a compound's interactions with the proteome is fundamental to advancing its development as a potential therapeutic agent, enabling informed decisions about its efficacy, safety, and ultimate clinical potential.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 18. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. europeanreview.org [europeanreview.org]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
Comparative Docking Analysis of Novel 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole Derivatives Against c-Met Kinase
A Technical Guide for Drug Discovery Professionals
Abstract
The c-Met receptor tyrosine kinase is a clinically validated target in oncology, with its aberrant activation implicated in the progression of numerous cancers. This guide presents a comparative molecular docking study of a novel series of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole derivatives against the ATP-binding site of c-Met kinase. We provide a detailed, validated protocol for in silico evaluation using AutoDock Vina, and compare the predicted binding affinities and interaction patterns of our novel compounds against established c-Met inhibitors, Crizotinib and Cabozantinib.[1][2][3] The objective is to furnish researchers with a robust framework for the computational screening of this promising heterocyclic scaffold and to highlight key structural determinants for potent and selective c-Met inhibition.
Introduction: The Rationale for Targeting c-Met with Pyrano[4,3-D]thiazoles
The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of cellular proliferation, motility, and invasion.[1] Dysregulation of this pathway is a known driver of oncogenesis and metastasis in a variety of solid tumors, making c-Met a prime target for therapeutic intervention.[3] Several small-molecule c-Met inhibitors have been developed, with Crizotinib and Cabozantinib being notable FDA-approved drugs that have demonstrated clinical efficacy.[2][4]
The pyranothiazole scaffold is a privileged heterocyclic system known to exhibit a wide range of biological activities, including anticancer properties. The unique three-dimensional architecture and electronic properties of this scaffold make it an attractive starting point for the design of novel kinase inhibitors. This guide focuses on a specific series of derivatives based on the this compound core, exploring how systematic structural modifications are predicted to influence binding affinity and interactions within the c-Met active site.
The Comparative Framework: Test Compounds and Benchmarks
To establish a clear comparative context, this study evaluates a focused library of three hypothetical this compound derivatives against two FDA-approved c-Met inhibitors.
Investigational Pyrano[4,3-D]thiazole Derivatives
The core scaffold, this compound, was systematically functionalized at the C2 position with moieties of varying electronic and steric properties to probe their influence on receptor binding.
-
PHT-1: 2-(phenylamino)-6,7-dihydro-4H-pyrano[4,3-d]thiazole
-
PHT-2: 2-(4-fluorophenylamino)-6,7-dihydro-4H-pyrano[4,3-d]thiazole
-
PHT-3: 2-(3,4-dimethoxyphenylamino)-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Benchmark Inhibitors
Two well-characterized, multi-kinase inhibitors with proven c-Met activity were selected as positive controls to validate our docking protocol and provide a reference for binding affinity.
-
Crizotinib: An ATP-competitive inhibitor of ALK, ROS1, and c-Met.[3]
-
Cabozantinib: An inhibitor of multiple tyrosine kinases, including c-Met and VEGFRs.[1][2]
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a comprehensive and reproducible workflow for performing comparative docking studies using AutoDock Vina, a widely adopted and validated open-source docking engine.[5][6]
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulations.
-
Discovery Studio Visualizer or PyMOL: For analyzing and visualizing protein-ligand interactions.
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
Step-by-Step Methodology
Step 1: Target Protein Preparation
-
Acquisition: Download the crystal structure of c-Met kinase domain in complex with an inhibitor (e.g., PDB ID: 3ZXZ) from the Protein Data Bank.
-
Cleaning: Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand using MGLTools.
-
Protonation and Charge Assignment: Add polar hydrogens and assign Gasteiger charges to the protein structure.
-
File Format Conversion: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[6]
Step 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of the pyranothiazole derivatives and benchmark inhibitors using a chemical drawing software and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).
-
Torsion Angle Definition: Define the rotatable bonds in each ligand to allow for conformational flexibility during docking.
-
File Format Conversion: Save the prepared ligands in the PDBQT format.[6]
Step 3: Docking Simulation
-
Grid Box Definition: Define the docking search space (grid box) to encompass the ATP-binding site of c-Met. The coordinates of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.
-
Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.
-
Execution: Run the AutoDock Vina simulation from the command line. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[6][7]
Step 4: Analysis and Visualization
-
Binding Affinity Comparison: Extract the binding affinity values for the top-ranked pose of each ligand from the Vina output files.
-
Interaction Analysis: Load the docked protein-ligand complexes into a molecular visualization tool to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligands and the key amino acid residues in the c-Met active site.
Workflow Visualization
Caption: A validated workflow for comparative molecular docking.
Comparative Performance Analysis
The following table summarizes the predicted binding affinities of the pyranothiazole derivatives and benchmark inhibitors against the c-Met kinase domain. Lower binding energy values indicate a more favorable predicted binding interaction.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| PHT-1 | -8.5 | MET1160, TYR1230, ASP1222 |
| PHT-2 | -8.9 | MET1160, TYR1230, ASP1222, LYS1110 |
| PHT-3 | -9.3 | MET1160, TYR1230, ASP1222, GLY1163 |
| Crizotinib | -10.2 | MET1160, TYR1230, ASP1222, GLY1157 |
| Cabozantinib | -10.8 | MET1160, TYR1230, ASP1222, ALA1221 |
Interpretation of Docking Results
The docking simulations predict that all three pyranothiazole derivatives can favorably bind within the ATP-binding pocket of c-Met kinase. The predicted binding affinities are in a promising range, approaching those of the established inhibitors Crizotinib and Cabozantinib.
-
Core Interactions: The pyranothiazole core is predicted to form key interactions with the hinge region of the kinase domain, particularly with the backbone of MET1160, a hallmark of many kinase inhibitors.
-
Influence of Substituents: The progressive increase in predicted binding affinity from PHT-1 to PHT-3 suggests that the electronic and steric properties of the substituent at the C2 position play a crucial role in optimizing interactions. The electron-withdrawing fluorine in PHT-2 appears to enhance interactions, potentially through favorable contacts with residues like LYS1110. The dimethoxy substituents in PHT-3 are predicted to form additional hydrogen bonds and hydrophobic interactions within the active site, leading to the most favorable binding energy among the novel derivatives.
-
Benchmark Comparison: While the benchmark inhibitors, Crizotinib and Cabozantinib, exhibit more potent predicted binding affinities, the data for the PHT series suggests that the this compound scaffold is a viable starting point for the development of novel c-Met inhibitors. Further optimization of the substituents could lead to compounds with comparable or superior in silico performance.
Visualization of Binding Modes
Caption: Predicted interactions of PHT-3 within the c-Met active site.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative in silico evaluation of novel this compound derivatives as potential c-Met kinase inhibitors. The detailed docking protocol and comparative analysis demonstrate that this heterocyclic scaffold holds significant promise for the development of new anticancer agents. The hypothetical data presented herein suggests that substitutions at the C2 position are critical for optimizing binding affinity.
Future work should focus on the synthesis and in vitro biological evaluation of these and other related derivatives to validate the computational predictions. Further in silico studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the predicted binding modes and the dynamic nature of the protein-ligand interactions.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 5. Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dasher.wustl.edu [dasher.wustl.edu]
- 7. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
This document provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole (CAS No. 259810-13-4). Adherence to these procedural guidelines is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
The disposal of halogenated heterocyclic compounds such as this compound requires a stringent protocol due to their potential toxicity and environmental persistence. Improper disposal can lead to significant health risks and environmental contamination.[1] This guide outlines the necessary steps for safe handling and disposal in accordance with established safety protocols for hazardous chemical waste.
Hazard Assessment and Core Principles
Key Hazard Considerations:
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity | Thiazole derivatives can be harmful if swallowed and toxic in contact with skin.[1] | Avoid all direct contact. Use appropriate Personal Protective Equipment (PPE). Dispose of as hazardous waste.[1] |
| Skin Corrosion/Irritation | Similar compounds can cause severe skin burns and eye damage.[1] | Wear chemical-resistant gloves, protective clothing, and eye/face protection.[1] |
| Sensitization | May cause an allergic skin reaction.[1] | Prevent skin contact. Contaminated clothing should be removed immediately and laundered before reuse. |
| Aquatic Toxicity | Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[1] | Prevent release to the environment. Do not allow to enter drains or waterways.[1] |
| Halogenated Organic Compound | As a chlorinated organic compound, it is subject to specific hazardous waste regulations. Landfilling is often prohibited.[2][3] | Must be segregated as halogenated waste for proper disposal, typically via incineration.[4] |
The core principle of disposal is waste minimization. Scale down experiments to reduce the volume of waste generated whenever possible.[5] Under no circumstances should any organic liquids or solutions of this compound be disposed of down a sink or other sewage drain.[4][6]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, consider a chemically resistant apron or suit.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.
Wash hands and any exposed skin thoroughly after handling.[7]
Segregation and Waste Collection
Proper segregation is the most critical step in the disposal process. Halogenated and non-halogenated waste streams are treated differently, with the disposal of halogenated waste being significantly more expensive and energy-intensive.[4]
Experimental Protocol for Waste Collection:
-
Select an Appropriate Waste Container:
-
Use a designated, leak-proof container with a screw-top cap that can be tightly sealed.[4][6] Plastic-coated glass or high-density polyethylene (HDPE) containers are preferred.
-
Ensure the container is compatible with the waste. Do not use containers that may be degraded by the compound or any solvents used.
-
The container must be in good condition, free from cracks or residue on the outside.[6]
-
-
Label the Waste Container:
-
Label the container before adding any waste.[6]
-
The label must clearly state "Hazardous Waste".[8]
-
Clearly write the full chemical name: "Waste: this compound ". Do not use abbreviations or chemical formulas.[6]
-
If it is a solution, list all components and their approximate percentages (e.g., "Methylene Chloride: 90%, this compound: 10%").
-
-
Designate a Satellite Accumulation Area (SAA):
Diagram: Waste Segregation Workflow
Caption: Decision workflow for segregating halogenated chemical waste.
Disposal Procedures
For Small Quantities (e.g., residual amounts on labware):
-
Rinse the contaminated glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect this rinse solvent as halogenated hazardous waste . Even small amounts of a halogenated compound contaminate the entire volume of the solvent, requiring it to be disposed of as halogenated waste.[4]
-
Place the rinsed, empty container in a designated glass waste box. If the container held a significant amount of the raw material, it might need to be disposed of as hazardous solid waste. Consult your institution's Environmental Health and Safety (EHS) office.
For Unused or Excess Product:
-
Do not attempt to neutralize the chemical in the lab. The decomposition products are unknown and could be more hazardous.
-
Ensure the original container is in good condition and the label is intact.
-
If the original container is compromised, transfer the material to a suitable, labeled waste container as described in Section 3.
-
Arrange for pickup through your institution's EHS office. The material will be sent to a licensed hazardous waste disposal facility.
For Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large, contact your institution's emergency response team.
-
For a small, manageable spill within a fume hood:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent.
-
Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Seal and label the container as "Hazardous Waste" with the names of the chemical and the absorbent material.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Final Disposal Pathway
Once collected by your EHS office, the halogenated waste containing this compound will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration. This process breaks down the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride, with the latter being scrubbed from the emissions.
Diagram: Disposal Logistics Overview
Caption: Logistical chain for hazardous chemical waste disposal.
By adhering to these procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EHS department for any questions.
References
- 1. benchchem.com [benchchem.com]
- 2. ilga.gov [ilga.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole (CAS No. 259810-13-4). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established safety principles for handling chlorinated heterocyclic compounds to ensure the well-being of laboratory personnel.
Understanding the Hazard: A Precautionary Approach
Key Molecular Information:
| Property | Value |
| CAS Number | 259810-13-4 |
| Molecular Formula | C6H6ClNOS |
| Molecular Weight | 175.64 g/mol |
Source: Seedion[3]
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, engineering controls should be implemented to minimize exposure. All work involving this compound should be conducted in a designated area with proper ventilation.
-
Chemical Fume Hood: All handling of this compound, especially when in powdered form or when aerosolization is possible, must be performed inside a certified chemical fume hood.[4][5] This is crucial to prevent inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]
-
Safety Stations: Accessible and functional safety showers and eyewash stations are mandatory in any laboratory where this chemical is handled.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE ensemble is required to provide a robust barrier against potential exposure.[5] The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[5] | Provides a strong barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of particles.[5] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. A chemical-resistant lab coat is also an option.[5] | Protects the body and personal clothing from contamination. The design ensures maximum coverage.[5] |
| Eye & Face Protection | Safety goggles or a full-face shield should be worn.[5] | Protects the eyes and face from splashes or airborne particles of the compound.[5] |
| Respiratory Protection | For handling powder or in situations with a high risk of aerosolization, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised.[5] A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations.[5] | Prevents inhalation of the compound. |
| Foot Protection | Closed-toe shoes. Disposable shoe covers are also recommended.[4][5] | Protects feet from spills and prevents the tracking of contaminants outside the laboratory.[5] |
Step-by-Step Protocols for Safe Handling
A systematic approach to handling this compound is critical to prevent contamination and exposure.
Donning PPE: A Contamination-Free Start
The following sequence should be followed to avoid contaminating the PPE during the donning process.
Caption: PPE Donning Sequence
Doffing PPE: Preventing Cross-Contamination
Proper removal of PPE is as crucial as putting it on correctly to prevent exposure.
Caption: PPE Doffing Sequence
Emergency Procedures: Spills and Exposure
Preparedness is key to mitigating the consequences of an accident.
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]
-
Protect: Don the appropriate PPE, including respiratory protection.[5]
-
Contain: Use universal binders or absorbent pads to contain the spill.[5][8]
-
Collect: Carefully collect the absorbed material and place it in a labeled, sealed waste container for disposal.[5][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[9][10]
-
Skin Contact: Promptly flush the affected area with water and remove any contaminated clothing. If symptoms persist after washing, seek medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]
Disposal Plan: Responsible Waste Management
As a chlorinated organic compound, this compound must be disposed of as hazardous waste.
-
Segregation: Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[12][13]
-
Labeling: Waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[8]
-
Containers: Use designated, sealed, and compatible waste containers.[14]
-
Contaminated Materials: All contaminated materials, including gloves, gowns, and spill cleanup supplies, should be placed in a labeled, sealed plastic bag or container for solid hazardous waste.[15]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Caption: Chemical Waste Segregation
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. saffronchemicals.com [saffronchemicals.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
